molecular formula C13H19NO6 B1415736 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate CAS No. 1609637-03-7

1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Cat. No.: B1415736
CAS No.: 1609637-03-7
M. Wt: 285.29 g/mol
InChI Key: TZCDVIBUNGOBJM-UHFFFAOYSA-N
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Description

1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate (CAS 1609637-03-7) is a chemical reagent featuring an amine-reactive N-hydroxysuccinimide (NHS) ester group. With a molecular formula of C13H19NO6 and a molecular weight of 285.29 g/mol, this compound is designed for facile bioconjugation, primarily serving as a building block in the synthesis of more complex molecules for pharmaceutical and biological research . Its primary research application lies in its role as a versatile bioconjugation reagent. NHS esters are widely used to crosslink biomolecules by reacting with primary amines on proteins, peptides, or other amine-containing compounds, forming stable amide bonds. This mechanism is fundamental in probe development, protein labeling, and the preparation of immunoconjugates . Compounds of this class are integral to cutting-edge research areas, including the synthesis of targeted radiotherapeutics. For instance, similar bis-NHS esters are utilized in the development of prostate-specific membrane antigen (PSMA) inhibitors labeled with radionuclides like Astatine-211 for targeted alpha-particle therapy of metastatic prostate cancer . This highlights the critical value of such reagents in creating novel therapeutic agents for oncology research. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures. Proper handling procedures should be followed, and it is recommended to store the compound as directed to maintain its stability and reactivity .

Properties

IUPAC Name

8-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-19-12(17)6-4-2-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCDVIBUNGOBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Succinimidyl methyl suberate synonyms and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Disuccinimidyl Suberate (DSS) for Bioconjugation and Crosslinking

Introduction and Core Concepts

Disuccinimidyl suberate (DSS) is a cornerstone reagent in the field of bioconjugation and structural biology.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] These NHS esters exhibit high reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[2][3] This characteristic makes DSS an invaluable tool for covalently linking interacting proteins, effectively "freezing" them in place for subsequent analysis. This guide provides a comprehensive overview of the synonyms, properties, and applications of DSS, tailored for researchers, scientists, and drug development professionals.

While occasionally referred to by other names, the most common nomenclature and synonyms for this crosslinker are:

  • Disuccinimidyl suberate (DSS) [2][4]

  • Suberic acid bis(N-hydroxysuccinimide ester)[4][5]

  • Bis(2,5-dioxopyrrolidin-1-yl) octanedioate[1][6]

  • Disuccinimidyl octanedioate[5]

  • CAS Number: 68528-80-3[4][5][6]

It is important to note that DSS is often contrasted with its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3).[2][7] While both have the same spacer arm and reactive groups, the hydrophobicity of DSS allows it to permeate cell membranes, making it ideal for intracellular crosslinking.[1][2][7]

Physicochemical Properties of Disuccinimidyl Suberate (DSS)

A thorough understanding of the physicochemical properties of DSS is paramount for its effective application in experimental design. These properties dictate its solubility, reactivity, and the spatial constraints it imposes on crosslinked molecules.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀N₂O₈[2][4][6]
Molecular Weight 368.34 g/mol [2][4][6][8]
Spacer Arm Length 11.4 Å[2][4][6]
Reactivity Primary amines (-NH₂)[1][2][9]
Solubility Soluble in organic solvents (DMSO, DMF); Insoluble in water[1][2][7][8][9][10]
Membrane Permeability Permeable[1][2][7][8]
Cleavability Non-cleavable[1][8]
Optimal pH of Reaction 7.0 - 9.0[1][2][4][10]

The Chemistry of Crosslinking: Mechanism of Action

The crosslinking reaction mediated by DSS is a two-step nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2]

Below is a diagram illustrating the chemical structure of Disuccinimidyl Suberate (DSS).

Caption: Chemical structure of Disuccinimidyl Suberate (DSS).

The following diagram illustrates the reaction mechanism of DSS with primary amines.

DSS_Reaction_Mechanism cluster_reactants Reactants cluster_products Products DSS DSS (R-NHS) Crosslinked Crosslinked Proteins DSS->Crosslinked Reacts with Protein1 Protein 1 (with -NH2) Protein1->Crosslinked Reacts with NHS N-hydroxysuccinimide Crosslinked->NHS Releases Crosslinking_Workflow start Start prep_dss Prepare DSS Stock Solution start->prep_dss prep_protein Prepare Protein Sample start->prep_protein crosslink Perform Crosslinking Reaction prep_dss->crosslink prep_protein->crosslink quench Quench Reaction crosslink->quench purify Purify Crosslinked Product quench->purify analyze Analyze Results purify->analyze end End analyze->end

Caption: Experimental workflow for protein crosslinking with DSS.

Critical Considerations for Successful Crosslinking

  • Buffer Composition: The reaction buffer must be free of primary amines (e.g., Tris, glycine) which will compete with the target protein for reaction with DSS. *[10] pH: The reaction of NHS esters with primary amines is most efficient at a neutral to slightly alkaline pH (7.0-9.0). *[1][2][4][10] DSS Concentration: The optimal concentration of DSS depends on the protein concentration and the desired degree of crosslinking. E[10]mpirical testing is recommended to determine the ideal concentration for a specific application.

  • Hydrolysis of DSS: The NHS ester is susceptible to hydrolysis, which increases with pH. T[2]herefore, it is crucial to use freshly prepared DSS solutions and to perform the reaction in a timely manner.

References

  • MtoZ Biolabs. What Are the Specific Steps for DSS Protein Crosslinking? [Link]

  • ResearchGate. DSS Crosslinking Protocol. [Link]

  • PubMed. Cross-Linking Antibodies to Beads with Disuccinimidyl Suberate (DSS). [Link]

  • Interchim. DSS and BS Crosslinkers. [Link]

  • Wikipedia. Disuccinimidyl suberate. [Link]

  • PMC. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. [Link]

  • Cyanagen. DSS Crosslinker Reagent. [Link]

  • PubMed. General protein-protein cross-linking. [Link]

  • PubChem. Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate. [Link]

  • PubChem. Methyl succinimide succinate. [Link]

  • PubChem. Disuccinimidyl suberate. [Link]

  • Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]

  • PubMed. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [Link]

  • Wikipedia. Bissulfosuccinimidyl suberate. [Link]

  • PubChem. N-Succinimidyl 3-(trimethylstannyl)benzoate. [Link]

  • PubChem. N-Hydroxysuccinimide suberic acid ester. [Link]

Sources

Precision Conjugation: A Technical Guide to Heterobifunctional Amine-Reactive Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heterobifunctional Amine-Reactive Linkers for Chemical Biology Content Type: Technical Whitepaper / Operational Guide Author Persona: Senior Application Scientist

Executive Summary

In chemical biology and drug development, the heterobifunctional linker is the architect of function. Whether designing Antibody-Drug Conjugates (ADCs), PROTACs, or diagnostic probes, the success of a conjugation campaign rarely depends on the "what" (the payload and the carrier) but rather the "how" (the linker chemistry).

This guide moves beyond basic textbook definitions to address the operational realities of using amine-reactive heterobifunctional crosslinkers. It focuses on the kinetic competition between conjugation and hydrolysis, the physicochemical impact of spacer arms, and the critical "self-validating" steps required to ensure batch-to-batch reproducibility.

Part 1: The Chemistry of Selectivity

The defining feature of a heterobifunctional linker is its ability to bridge two distinct chemical functionalities—typically a primary amine (Lysine/N-terminus) and a second unique handle (Thiol or Azide). Success requires mastering the orthogonal reactivity of these two ends.

The Amine-Reactive Anchor: NHS Esters

The N-hydroxysuccinimide (NHS) ester is the industry standard for amine targeting. However, it is kinetically unstable in aqueous environments.

  • Mechanism: The carbonyl carbon of the NHS ester undergoes nucleophilic attack by the primary amine (

    
    ), releasing NHS as a byproduct.
    
  • The Competitor (Hydrolysis): Water also attacks the carbonyl. At pH 7.0 (0°C), the half-life of an NHS ester is approximately 4–5 hours. At pH 8.6, this drops to 10 minutes [1].

  • Operational Insight: You must balance nucleophilicity with stability.

    • pH < 7.0: Amines are protonated (

      
      ) and unreactive.[1]
      
    • pH > 8.0: Hydrolysis dominates, consuming your linker before it conjugates.

    • Sweet Spot:pH 7.2 – 7.5 is the operational window for efficient coupling with minimal waste.

The Second Handle: Orthogonality

Once the linker is anchored to the amine, the second group dictates the downstream workflow.

Reactive GroupTargetSpecificity WindowCritical Challenge
Maleimide Sulfhydryl (-SH)pH 6.5 – 7.5 Specificity Loss: Above pH 7.5, maleimides react with amines (Lysine), causing non-specific crosslinking [2]. Ring Hydrolysis: The maleimide ring can open over time, rendering it unreactive.
DBCO (Click)Azide (-N3)pH IndependentHydrophobicity: DBCO is bulky and hydrophobic. Without a PEG spacer, it often causes antibody precipitation [3]. Buffer Contamination: Sodium Azide (preservative) must be absent.[2]
Tetrazine TCOpH IndependentStability: High reactivity comes at the cost of stability in serum (for some variants).

Part 2: Strategic Selection & Logic Flow

Selecting the correct linker is not merely about reactive groups; it is about the Spacer Arm .

  • Rigid (Cyclohexane/Alkyl): e.g., SMCC.[3] Increases immunogenicity but stabilizes the maleimide ring.

  • Flexible (PEG): Increases solubility and reduces aggregation (crucial for ADCs with hydrophobic payloads).

  • Cleavable: Val-Cit (Enzymatic) or Disulfide (Reductive). Essential for intracellular payload release.

Diagram 1: Linker Selection Decision Matrix

LinkerSelection Start Start: Define Conjugation Goal Target What is the Target Functional Group? Start->Target Thiol Sulfhydryl (-SH) (Cysteine) Target->Thiol Native/Engineered Cys Click Bioorthogonal (Azide/Alkyne) Target->Click Non-Canonical AA / Glycan Stable Is Stability or Release Required? Thiol->Stable Solubility Is the Payload Hydrophobic? Click->Solubility SMCC Use SMCC / Sulfo-SMCC (Non-Cleavable, Rigid) Stable->SMCC Extracellular Stability (ADC) SPDP Use SPDP (Cleavable Disulfide) Stable->SPDP Intracellular Release (Reductive) ValCit Use Val-Cit-PABC (Enzymatic Cleavage) Stable->ValCit Lysosomal Release (Protease) PEG_Click Use DBCO-PEG4-NHS (Prevents Aggregation) Solubility->PEG_Click Yes (e.g., Drug/Fluorophore) Short_Click Use DBCO-NHS (Small Molecule) Solubility->Short_Click No (e.g., Peptide)

Caption: Decision logic for selecting the optimal heterobifunctional linker based on target chemistry, stability requirements, and payload solubility.

Part 3: Experimental Protocol (The "Gold Standard")

This protocol describes the conjugation of an antibody (IgG) to an enzyme (HRP) using Sulfo-SMCC . This is a Two-Step method.

  • Why Two-Step? One-pot mixing causes polymerization (Amine-Linker-Amine). Two-step ensures directionality: Linker on IgG first, then Enzyme.

Phase 1: Activation of Antibody (Amine-Side)
  • Buffer Prep: Prepare PBS (pH 7.[2][4][5]2) with 1-5 mM EDTA .

    • Scientist Note: EDTA chelates divalent metals that catalyze oxidation of sulfhydryls.

  • Solubilization: Dissolve Sulfo-SMCC in water or DMSO immediately before use.

    • Critical: Do not store this solution. Hydrolysis begins instantly.

  • Mixing: Add 10-20 molar excess of Sulfo-SMCC to the IgG (1-5 mg/mL).

  • Incubation: 30-60 minutes at Room Temp (RT).

  • Purification (The "Stop" Button): Immediately desalt using a Zeba spin column or dialysis to remove unreacted SMCC and the NHS byproduct.

    • Why? If you don't remove unreacted SMCC, it will cap the thiols on your enzyme in Phase 2, killing the reaction.

Phase 2: Conjugation to Payload (Thiol-Side)
  • Payload Prep: Ensure the enzyme/payload has free reduced thiols. If using an antibody fragment (Fab), reduce with TCEP, then remove TCEP.

  • Conjugation: Mix the Maleimide-activated IgG (from Phase 1) with the sulfhydryl-payload.

    • Molar Ratio: Typically 1:1 to 1:3 (IgG:Payload).

  • pH Control: Adjust buffer to pH 6.5 – 7.5 .

    • Scientist Note:Do not exceed pH 7.5. At pH > 8.0, the maleimide will react with remaining lysines on the IgG, causing crosslinking artifacts [2].

  • Incubation: 1 hour at RT or Overnight at 4°C.

  • Quenching (Optional but Recommended): Add 2-Mercaptoethanol to react with any lingering maleimides before final purification.

Diagram 2: The Two-Step SMCC Workflow

SMCC_Workflow IgG IgG (Amines) Activated Maleimide-Activated IgG IgG->Activated Step 1: pH 7.2 NHS Reaction SMCC Sulfo-SMCC (Excess) SMCC->Activated Waste Remove Excess SMCC (Desalt) Activated->Waste Purification Final Stable Thioether Conjugate Activated->Final Step 2: pH 6.5-7.5 Michael Addition Payload Payload (-SH) Payload->Final

Caption: The two-step conjugation workflow prevents polymerization by isolating the amine-activation step from the thiol-conjugation step.

Part 4: Troubleshooting & Quality Control (Self-Validating Systems)

A robust protocol must have checkpoints. Do not proceed blindly.

The "Hook Effect" in PROTACs

In PROTAC development, linker length is critical for ternary complex formation (Target-Linker-E3 Ligase).

  • Symptom: Efficacy drops at high concentrations.[6]

  • Cause: Formation of binary complexes (PROTAC-Target and PROTAC-E3) rather than the ternary complex.

  • Solution: Screen linker lengths (PEG3 vs. PEG12). 16-atom length is a common starting optimum, but this varies by target [4].

Precipitation during Click Chemistry (DBCO)
  • Symptom: Cloudy solution upon adding DBCO-NHS to the antibody.

  • Cause: DBCO is highly hydrophobic. High labeling density (>5 DBCO/Ab) destabilizes the protein [3].

  • Solution:

    • Use PEGylated linkers (e.g., DBCO-PEG4-NHS) to improve solubility.

    • Keep organic solvent (DMSO) < 10% final volume.

    • Reduce molar excess during activation.

Validation Assays
AssayPurposeMethodology
Ellman’s Reagent Quantify Free ThiolsReacts with free -SH to produce yellow TNB (Abs 412 nm). Use before mixing to ensure payload is active [5].
HABA Assay Quantify BiotinylationIf using Biotin-PEG-NHS, HABA dye displacement measures biotin/protein ratio.
A309 Monitoring Verify Click ReactionDBCO absorbs at 309 nm. As the triazole forms, this peak decreases.[7] A simple UV scan confirms reaction progress [3].[2]

References

  • Thermo Fisher Scientific. (n.d.). NHS Ester Hydrolysis Rates and pH Dependence.[4][8][9] Retrieved from

  • BenchChem. (2025).[5][6][7][10] An In-depth Technical Guide to the Core Principles of Maleimide Reaction with Thiols. Retrieved from

  • Lumiprobe. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Retrieved from

  • ResearchGate. (2025). Impact of linker length on the activity of PROTACs.[6][11] Retrieved from

  • Vector Laboratories. (n.d.). Maleimide Reaction Chemistry and Specificity. Retrieved from

Sources

An In-Depth Technical Guide to C8 Aliphatic NHS Ester Linkers: Properties, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of C8 aliphatic N-Hydroxysuccinimide (NHS) ester linkers, a critical class of reagents in modern bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the core chemical principles, strategic applications, and validated experimental protocols that underpin their successful implementation. We will delve into the significance of molecular weight, the kinetics of conjugation, and the practical considerations essential for achieving reproducible, high-efficiency results in areas ranging from antibody-drug conjugate (ADC) development to advanced proteomics.

Molecular Architecture: The C8 Aliphatic NHS Ester Linker

The functionality of any crosslinker is dictated by its structure. The C8 aliphatic NHS ester linker is a bifunctional molecule comprising two key components: an amine-reactive group and a spacer arm. Understanding both is critical to leveraging its capabilities.

  • The N-Hydroxysuccinimide (NHS) Ester: This is the reactive "warhead" of the linker. NHS esters are activated carboxylic acid derivatives designed to react with high specificity towards primary aliphatic amines, such as the ε-amino group of lysine residues found abundantly on the surface of proteins and antibodies.[1][2] This reaction forms a highly stable and covalent amide bond, permanently linking the molecule to its target.[1][3]

  • The C8 Aliphatic Spacer Arm: The term "C8" in the context of modern linkers most commonly refers to an eight-unit polyethylene glycol (PEG) chain (-(CH₂CH₂O)₈-), rather than a simple eight-carbon (octyl) alkane chain. This PEGylated spacer is not merely an inert connector; it imparts crucial physicochemical properties. The hydrophilic nature of the PEG chain enhances the water solubility of the entire linker-conjugate complex, which can prevent aggregation and non-specific binding of the modified protein.[][5] Furthermore, the length and flexibility of the spacer arm can mitigate steric hindrance, allowing the conjugated molecules to maintain their native conformation and biological activity.

Figure 1: Generalized structure of a C8 (PEG8) NHS Ester Linker.

Core Physicochemical Properties & Molecular Weight

The molecular weight (MW) is a fundamental parameter required for all bioconjugation calculations, including determining the precise molar excess of linker needed for a reaction. As "C8 Aliphatic NHS Ester" represents a class of molecules, the exact MW varies depending on the other functional end of the linker.

Table 1: Examples of Commercially Available C8 (PEG8) NHS Ester Linkers and Their Molecular Weights

Compound NameMolecular FormulaMolecular Weight (Da)Key FeatureSource
m-PEG8-NHS esterC₂₂H₃₉NO₁₂509.6Methoxy-terminated PEG linker for adding hydrophilicity.[5]
Fmoc-PEG8-NHS EsterC₃₈H₅₂N₂O₁₄760.82Fmoc-protected amine for orthogonal chemistry.[6]
Ald-Ph-PEG8-NHS esterC₃₁H₄₆N₂O₁₄670.7Contains a benzaldehyde group for alternative conjugations.

The solubility of these linkers is a critical experimental consideration. While the PEG spacer enhances aqueous solubility of the final conjugate, the NHS ester reagents themselves are often hydrophobic and require initial dissolution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[7]

The Chemistry of Conjugation: Mechanism and Kinetics

The utility of an NHS ester linker is rooted in the precise and efficient chemistry of aminolysis, which competes directly with hydrolysis in an aqueous environment.

Mechanism of Action: Nucleophilic Acyl Substitution

The conjugation reaction is a classic example of nucleophilic acyl substitution.[3] It proceeds as follows:

  • Nucleophilic Attack: The unprotonated primary amine of a biomolecule (e.g., a lysine residue on an antibody) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, irreversible amide bond between the linker and the biomolecule.

Figure 2: Reaction mechanism of an NHS ester with a primary amine.
Competing Reaction: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester by water, which converts the reactive ester into a non-reactive carboxylic acid, thereby quenching its ability to conjugate.[3][8] The rate of this hydrolysis is highly dependent on pH and temperature.

The choice of reaction pH is therefore a critical balancing act. While a higher pH increases the concentration of deprotonated, nucleophilic primary amines required for the desired reaction, it also dramatically accelerates the rate of hydrolysis.[7][8] The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5, which offers a favorable compromise.[7]

Table 2: Hydrolytic Stability of NHS Esters as a Function of pH and Temperature

pHTemperature (°C)Half-life of NHS EsterSource
7.004 - 5 hours[8][9]
8.0Room Temp~125 - 180 minutes[10]
8.5Room Temp~125 - 180 minutes[10]
8.6410 minutes[8][9]

Field-Proven Applications in Research and Drug Development

The reliability and efficiency of NHS ester chemistry have made C8 aliphatic linkers indispensable tools in several high-impact areas.

  • Antibody-Drug Conjugates (ADCs): In ADC development, linkers are used to attach a potent cytotoxic drug to a monoclonal antibody.[] C8 PEGylated NHS ester linkers can be used to connect the drug payload to lysine residues on the antibody. The hydrophilic PEG spacer is particularly advantageous in this context, as it can help maintain the solubility and stability of the final ADC, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[11]

  • Fluorescent Labeling: NHS esters are the most common reagents for labeling antibodies and other proteins with fluorescent dyes for use in applications like immunoassays (e.g., ELISA), flow cytometry, and microscopy.[8][12] The C8 spacer helps to distance the fluorophore from the protein, reducing the likelihood of quenching and preserving the dye's quantum yield.

  • Protein Modification and Immobilization: These linkers are used to attach biotin (for affinity purification), peptides, or other small molecules to proteins to study interactions or add new functionalities.[8] They are also employed to covalently immobilize proteins onto amine-functionalized surfaces for applications in proteomics and the development of diagnostic biosensors.

Self-Validating Experimental Protocol: Labeling an Antibody

This protocol provides a robust, step-by-step methodology for labeling an IgG antibody. It incorporates self-validating steps for purification and characterization to ensure a high-quality conjugate.

Pre-Reaction Setup
  • Prepare Amine-Free Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. It is imperative to use buffers that do not contain primary amines (e.g., Tris, glycine), as they will compete with the antibody for reaction with the NHS ester.[3][13]

  • Buffer Exchange Antibody: The antibody must be in the amine-free reaction buffer and free of stabilizers like BSA or glycine.[14] If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the final antibody concentration to 2-3 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the C8 NHS ester linker in anhydrous DMSO or DMF to a concentration of 10 mM.[13] The NHS-ester moiety readily hydrolyzes, so stock solutions should not be prepared for storage.[13]

The Conjugation Workflow
  • Calculate Molar Excess: Determine the volume of the 10 mM NHS ester stock solution needed to achieve a 10- to 20-fold molar excess relative to the antibody. This is a common starting point that may require optimization.[3][13]

  • Initiate Reaction: While gently stirring the antibody solution, add the calculated volume of the NHS ester stock solution in a dropwise fashion.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[3][13]

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.

  • Purify the Conjugate: Remove unreacted linker, the NHS byproduct, and quenching buffer components from the labeled antibody. The most common method is size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer like PBS.[3][14]

  • Characterize the Conjugate: Determine the final protein concentration and calculate the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule (if it has a chromophore).[15]

Antibody_Labeling_Workflow Start Start Buffer_Exchange 1. Prepare Antibody (Amine-free buffer, pH 8.3) Start->Buffer_Exchange Conjugation 3. Conjugation Reaction (Add linker to antibody, incubate 1 hr) Buffer_Exchange->Conjugation Prepare_NHS 2. Prepare NHS Ester (10 mM in DMSO/DMF, fresh) Prepare_NHS->Conjugation Quench 4. Quench Reaction (Add Tris or Glycine) Conjugation->Quench Purification 5. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Characterization 6. Characterize (Determine Protein Conc. & DOL) Purification->Characterization End End: Store Conjugate Characterization->End

Figure 3: Experimental workflow for antibody labeling using an NHS ester linker.

Technical Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Hydrolyzed NHS Ester: Reagent was exposed to moisture or dissolved too long before use. - Incorrect Buffer: Buffer contained competing primary amines (e.g., Tris). - Incorrect pH: Reaction pH was too low (<7), protonating the target amines.- Store solid reagent at -20°C with desiccant and prepare solutions immediately before use.[13] - Use an amine-free buffer like PBS, bicarbonate, or borate.[3][13] - Ensure reaction buffer pH is between 7.2 and 8.5.[7]
Protein Precipitation/Aggregation - High Molar Excess: Too much hydrophobic linker was added. - Organic Solvent: The final concentration of DMSO/DMF was too high (>10%).- Optimize the molar ratio of linker to protein; start lower and titrate up. - Ensure the volume of organic solvent added does not exceed 10% of the total reaction volume.[3]
Loss of Protein Activity - Modification of Critical Residues: The conjugation reaction modified lysine residues essential for the protein's function or binding.- Reduce the molar excess of the NHS ester to achieve a lower DOL. - Consider alternative conjugation chemistries that target other residues (e.g., maleimides for cysteines).

Conclusion

The C8 aliphatic NHS ester linker, particularly in its PEGylated form, represents a powerful and versatile tool for the covalent modification of biomolecules. Its utility is grounded in a well-understood reaction mechanism that, when properly controlled, yields stable, functional conjugates. By carefully considering key parameters such as molecular weight, reaction pH, and buffer composition, and by following validated protocols for reaction, purification, and characterization, researchers can reliably leverage these linkers to advance the frontiers of targeted therapeutics, diagnostics, and fundamental biological research.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(10), 7623-7634. [Link]

  • Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fmoc-PEG8-NHS Ester. RuiaoBio. [Link]

  • Strategies for successful crosslinking and bioconjugation applications. Thermo Fisher Scientific. [Link]

Sources

Architecting Efficacy: The Strategic Use of Hydrophobic Alkyl Chain Linkers in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "Passive Spacer"

In the early eras of bifunctional drug design, linkers were viewed as inert bridges—simple structural necessities to connect two active moieties. This view is obsolete. Today, we understand that the linker is a determinant of pharmacokinetics (PK), membrane permeability, and the thermodynamic stability of the ternary complex.

This guide focuses specifically on hydrophobic alkyl chain linkers (


). While polyethylene glycol (PEG) linkers offer solubility, alkyl chains provide a distinct advantage in cell permeability  and metabolic stability  (specifically resistance to oxidative cleavage compared to polyethers). However, their application requires a rigorous understanding of the "Grease Ball" effect—where excessive lipophilicity leads to solubility collapse or non-specific protein binding.

This whitepaper details the physicochemical principles, application-specific strategies (PROTACs vs. ADCs), and validation protocols necessary to deploy alkyl linkers effectively.

Physicochemical Principles: The Physics of the Chain

The Entropic Penalty and Binding Cooperativity

The fundamental trade-off in linker design is between entropy and reach .

  • Reach: Longer chains allow two ligands to bind their targets without steric clash.

  • Entropy: Every rotatable bond (methylene group) adds an entropic penalty (

    
    ) upon binding. A flexible alkyl chain must "freeze" into a specific conformation to support the ternary complex.
    

The Goldilocks Zone: For most PROTACs (Proteolysis Targeting Chimeras), the optimal alkyl chain length typically falls between 12–20 Å (approx. 4–12 carbon units) .

  • Too Short: Steric clash prevents simultaneous binding of the E3 ligase and the Protein of Interest (POI).

  • Too Long: High entropic cost reduces binding affinity; the "effective concentration" of the E3 ligase relative to the POI drops.

Lipophilicity and Permeability (LogP)

Alkyl chains are inherently lipophilic. Increasing chain length increases cLogP, which enhances passive membrane permeability—up to a point.

  • The Trap: If cLogP > 5, the molecule becomes practically insoluble in aqueous media, sequestering into cell membranes without reaching the cytosol (the "Grease Ball" effect).

  • The Fix: Strategic insertion of rigid elements (alkynes, piperazines) or heteroatoms within the alkyl chain can break the symmetry and reduce lipophilicity without sacrificing the hydrophobic interaction benefits.

Application Focus: PROTACs

In PROTAC design, the alkyl linker is not just a connector; it is a cooperativity modulator .

Linker Length and Degradation Efficiency

Research by Cyrus et al. (2011) and subsequent studies have established that degradation efficiency (


) and potency (

) often follow a bell-shaped curve relative to linker length.
Linker TypeLength (Atoms)PermeabilitySolubilityCooperativity Potential
Short Alkyl 2-5HighLowLow (Steric Clash)
Medium Alkyl 6-12HighModerateHigh (Optimal)
Long Alkyl >14ModerateVery LowLow (Entropic Penalty)
PEG (Reference) AnyLowHighModerate
The "Odd-Even" Effect

While less discussed in general literature, crystal packing and binding pocket alignment often favor specific carbon counts. An odd number of carbons may orient the two ligands in a "cis-like" relationship, while an even number orients them "trans-like." This subtle geometric constraint can drastically alter the stability of the POI-PROTAC-E3 ternary complex.

Visualization: The Ternary Complex Equilibrium

The following diagram illustrates the kinetic equilibrium governed by linker length. Note how the "Optimal" length maximizes the Ternary Complex (Active Degradation), while incorrect lengths favor unproductive Binary Complexes.

TernaryComplex cluster_inputs Components cluster_impact Linker Length Impact PROTAC PROTAC (Linker) Binary_POI Binary Complex (POI-PROTAC) PROTAC->Binary_POI Kon Binary_E3 Binary Complex (E3-PROTAC) PROTAC->Binary_E3 Kon POI Target Protein (POI) POI->Binary_POI E3 E3 Ligase E3->Binary_E3 Ternary TERNARY COMPLEX (Active Degradation) Binary_POI->Ternary + E3 Ligase (Cooperativity α) Binary_E3->Ternary + POI (Cooperativity α) Hook HOOK EFFECT (Saturation) Ternary->Hook Excess PROTAC Short Linker Too Short (Steric Clash) Short->Ternary Blocks Optimal Optimal Alkyl Chain (High Cooperativity) Optimal->Ternary Promotes Long Linker Too Long (Entropic Penalty) Long->Ternary Weakens

Figure 1: Kinetic equilibrium of PROTAC-mediated degradation. The linker length determines the cooperativity factor (


), which drives the formation of the productive Ternary Complex versus unproductive Binary intermediates.

Application Focus: Antibody-Drug Conjugates (ADCs)

Unlike PROTACs, where alkyl chains aid permeability, in ADCs, hydrophobic alkyl linkers can be detrimental if not managed.[1]

  • The Aggregation Risk: Hydrophobic alkyl linkers can cause the antibody-drug conjugate to aggregate in solution, triggering immunogenicity and rapid clearance by the liver.

  • The Solution: Alkyl chains in ADCs are rarely used alone. They are often paired with:

    • Solubilizing Moieties: Adjacent sulfonic acids or PEG side-chains to "mask" the hydrophobicity.

    • Cleavable Motifs: The alkyl chain serves as a spacer for a protease-cleavable valine-citrulline (Val-Cit) linker.

Experimental Protocol: Ternary Complex Assessment

To validate if your alkyl linker is performing correctly, you must measure the Cooperativity (


) . This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials
  • Donor Fluorophore: Terbium-labeled anti-E3 Ligase antibody.

  • Acceptor Fluorophore: BODIPY or AlexaFluor-labeled POI ligand (or labeled POI).

  • Reagents: PROTAC stock (DMSO), Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

Step-by-Step Workflow
  • Binary Control (Kd measurement): Titrate PROTAC against the E3 ligase alone and POI alone to determine binary dissociation constants (

    
    ).
    
  • Ternary Titration:

    • Fix [E3 Ligase] and [POI] at concentrations near their binary

      
      .
      
    • Titrate PROTAC (1 nM to 10

      
      M) in a 384-well plate.
      
  • Incubation: Incubate for 60 minutes at room temperature (equilibrium is critical).

  • Readout: Measure TR-FRET ratio (665 nm / 620 nm).

  • Analysis: Plot the "Bell-Shaped Curve" (Hook Effect).

    • The peak of the curve indicates the optimal stoichiometry.

    • Calculate

      
       (Cooperativity Factor) = 
      
      
      
      .
    • Interpretation: If

      
      , your alkyl linker is providing positive cooperativity (thermodynamically favorable). If 
      
      
      
      , the linker is causing steric hindrance.

Synthetic Strategy: "Click" to Lead

For rapid SAR (Structure-Activity Relationship) exploration of linker length, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard. This allows you to synthesize a library of 10-20 linkers with varying alkyl lengths in parallel.

SynthesisWorkflow Start Library Design (Alkyl Chains n=2 to n=12) Step1 Functionalization Start->Step1 LigandA Ligand A - Azide Step1->LigandA LigandB Ligand B - Alkyne Step1->LigandB Step2 Click Reaction (CuAAC) Parallel Synthesis LigandA->Step2 LigandB->Step2 Result Triazole-Linked PROTAC Library Step2->Result Validation Degradation Assay (Western Blot) Result->Validation

Figure 2: Parallel synthesis workflow for alkyl linker optimization using Click Chemistry. This approach allows rapid identification of the optimal chain length before moving to linear alkyl synthesis for the final candidate.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[2][3][4][5][6] Molecular BioSystems. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Troup, R. I., et al. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.[7] [Link]

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. [Link]

Sources

Methodological & Application

Protocol for conjugating 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate to proteins

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Protein Conjugation with 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Introduction: The Principles of Amine-Reactive Bioconjugation

In the fields of proteomics, diagnostics, and therapeutic development, the precise covalent modification of proteins is a foundational technique.[1] The ability to attach functional moieties—such as reporter labels, therapeutic payloads, or solubility modifiers—to a protein of interest relies on robust and selective chemical reactions. Among the most common and versatile methods for protein modification is the use of N-hydroxysuccinimide (NHS) esters to target primary amines.[2][3]

Primary amines (–NH₂) are readily available on proteins, existing at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[2] At physiological or slightly alkaline pH, these amines are sufficiently nucleophilic to react with electrophilic reagents like NHS esters. The specific reagent of focus here, 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate (hereafter referred to as Methyl-C8-NHS), is a heterobifunctional crosslinker. It possesses an amine-reactive NHS ester at one end and a methyl ester at the other, separated by an eight-carbon aliphatic spacer arm.

The core reaction is a nucleophilic acyl substitution. The deprotonated primary amine on a protein attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, irreversible amide bond.[4][] This chemistry is highly efficient and proceeds under mild aqueous conditions, which is critical for maintaining the structural and functional integrity of the protein.[]

However, the success of this conjugation is not guaranteed. The NHS ester is susceptible to a competing reaction: hydrolysis. In an aqueous environment, water molecules can also act as nucleophiles, attacking the ester and converting it back to an unreactive carboxylic acid.[6][7] This guide provides a detailed protocol for using Methyl-C8-NHS, grounded in the chemical principles that govern the interplay between successful aminolysis and undesirable hydrolysis, ensuring reproducible and efficient protein conjugation.

Visualizing the Core Chemistry

To fully grasp the process, it is essential to visualize the chemical transformations at play.

NHS Ester Reaction Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Protein_Amine Protein-NH₂ (Nucleophilic Primary Amine) Intermediate Tetrahedral Intermediate Protein_Amine->Intermediate Nucleophilic Attack NHS_Ester Methyl-C8-NHS Ester (Electrophilic Reagent) NHS_Ester->Intermediate Conjugate Protein-NH-CO-C7-COOCH₃ (Stable Amide Bond) Intermediate->Conjugate Collapse & Release NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS Experimental Workflow A 1. Prepare Protein Solution (Buffer Exchange, Concentration Adjustment) B 2. Calculate Reagent Quantities A->B C 3. Prepare NHS Ester Stock (Dissolve in Anhydrous DMSO) B->C D 4. Initiate Conjugation (Add Ester to Protein) C->D E 5. Incubate Reaction (1-2h at RT or Overnight at 4°C) D->E F 6. Quench Reaction (Add 1M Tris-HCl) E->F G 7. Purify Conjugate (Desalting Column or Dialysis) F->G H 8. Characterize and Store (Confirm Conjugation, Store at 4°C or -20°C) G->H

Caption: Step-by-step workflow for protein conjugation with Methyl-C8-NHS.

Step 1: Protein Preparation
  • Ensure the protein solution is free of amine-containing stabilizers like BSA, gelatin, or Tris buffer. If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS) using a desalting column or dialysis. [8]2. Adjust the protein concentration to 2-10 mg/mL in the chosen buffer. For this example, we will use 1 mL of a 5 mg/mL IgG solution.

    • Amount of IgG = 5 mg = 0.005 g

    • Moles of IgG = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol (33.3 nmol)

Step 2: Reagent Calculation
  • Choose a target molar excess. For moderate labeling of an antibody, a 20-fold molar excess is a good starting point.

    • Moles of NHS ester needed = 20 * 33.3 nmol = 666 nmol = 6.66 x 10⁻⁷ mol.

    • Mass of NHS ester needed = 6.66 x 10⁻⁷ mol * 285.28 g/mol = 1.90 x 10⁻⁴ g = 0.19 mg .

Step 3: Conjugation Reaction
  • Adjust Buffer pH: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the protein solution to raise the pH for optimal reaction efficiency. For 1 mL of protein solution, add 100 µL.

  • Prepare NHS Ester Stock: Immediately before use, weigh out ~1-2 mg of Methyl-C8-NHS and dissolve it in anhydrous DMSO to create a 10 mg/mL stock solution.

    • Volume of stock needed = 0.19 mg / 10 mg/mL = 0.019 mL = 19 µL .

  • Initiate Reaction: While gently vortexing the protein solution, add the calculated volume (19 µL) of the Methyl-C8-NHS stock solution.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quench Reaction
  • Stop the reaction by adding a quenching reagent that contains a primary amine. This will consume any unreacted NHS ester.

  • Add 50-100 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture and incubate for 15-30 minutes at room temperature. [1]

Step 5: Purify the Conjugate
  • It is crucial to remove unreacted Methyl-C8-NHS and the NHS byproduct, as they can interfere with downstream applications.

  • Size-Exclusion Chromatography (Desalting Column): This is the most common and efficient method. [1][9][10] * Equilibrate a G-25 desalting column with your desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Elute with the storage buffer. The larger protein conjugate will pass through in the void volume, while the smaller, unreacted molecules will be retained and elute later. [1] * Collect fractions and monitor the protein-containing fractions using a spectrophotometer at 280 nm. Pool the relevant fractions.

Step 6: Characterization and Storage
  • Confirm the conjugation by analyzing the mass shift using Mass Spectrometry (MALDI-TOF or ESI-MS). Each successful conjugation will add a mass of 155.19 Da (the mass of the methyl octanedioate moiety after loss of NHS).

  • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stock solution was not fresh. [11][12] 2. Competing Amines: Reaction buffer contained Tris, glycine, or other primary amines. [13][14] 3. Incorrect pH: pH was too low (<7.0), protonating the protein's amines. [11] 4. Insufficient Molar Excess: The ratio of NHS ester to protein was too low.1. Always use anhydrous solvent and prepare the NHS ester stock solution immediately before use. [11] 2. Perform buffer exchange into an amine-free buffer (PBS, Bicarbonate, Borate). 3. Verify the pH of the reaction buffer is in the optimal 7.2-8.5 range. 4. Increase the molar excess of the NHS ester in increments.
Protein Precipitation/Aggregation 1. Over-labeling: Excessive modification altered the protein's surface charge and solubility. [11][15] 2. Organic Solvent: Final concentration of DMSO/DMF was too high (>10%). [14] 3. Protein Instability: The protein is inherently unstable at the reaction pH or temperature.1. Reduce the molar excess of the NHS ester or decrease the reaction time. [11][15] 2. Keep the final solvent concentration below 10%. 3. Perform the reaction at a lower temperature (4°C) or for a shorter duration. Consider a compromise pH (e.g., 7.5) that balances reactivity and stability. [14]
Inconsistent Results 1. Inconsistent Reagent Activity: Variable levels of hydrolysis in the NHS ester powder or stock solution. 2. pH Drift: On a large scale, the release of NHS (an acid) can lower the buffer pH during the reaction. [9][10]1. Store NHS ester desiccated at -20°C. Aliquot upon first use to minimize freeze-thaw cycles and moisture exposure. 2. For large-scale reactions, use a more concentrated buffer and monitor the pH during the reaction. [9][10]

References

  • Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

  • Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Click Chemistry Tools. NHS ester labeling of amino biomolecules. [Link]

Sources

Application Note: Synthesis of PROTACs Using Aliphatic NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Framework

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules that induce the degradation of a Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2][3][4] The linker connecting the POI ligand and the E3 ligase ligand is not merely a passive connector; it determines the physicochemical properties (solubility, permeability) and the spatial orientation required for the formation of a productive ternary complex.

This guide focuses on the use of aliphatic NHS ester linkers . While Polyethylene Glycol (PEG) linkers are common for solubility, aliphatic (alkyl) linkers offer distinct advantages in membrane permeability and conformational rigidity . However, their hydrophobicity presents unique synthetic challenges. The NHS ester moiety provides a robust, chemoselective handle for conjugating amine-bearing ligands, but requires strict control over reaction conditions to prevent hydrolysis.[5]

Key Advantages of Aliphatic NHS Linkers
  • Permeability: Reduced polar surface area (PSA) compared to PEG chains, enhancing intracellular uptake.

  • Rigidity: Aliphatic chains have fewer degrees of freedom than PEG, potentially reducing the entropic penalty of ternary complex formation.

  • Modularity: NHS esters allow for late-stage functionalization of valuable amine-containing ligands.

Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis strategy. This approach minimizes the waste of complex ligands by coupling them at the final stage.

PROTAC_Workflow LigandA Amine-Functionalized Ligand (POI or E3) Coupling Coupling Reaction (Anhydrous DMF/DIPEA) LigandA->Coupling Nucleophilic Attack Linker Aliphatic Bis-Acid Linker Precursor NHS NHS / EDC Activation Linker->NHS Activation Intermediate Activated NHS-Linker-Ligand B NHS->Intermediate Mono-functionalization Intermediate->Coupling Final Final PROTAC Construct Coupling->Final Amide Bond Formation

Figure 1: Convergent synthesis workflow for PROTAC assembly using an activated NHS-linker intermediate.

Critical Experimental Considerations

Before initiating synthesis, three parameters must be optimized to ensure the "Self-Validating" nature of this protocol.

A. Solvent Selection: The Anhydrous Imperative

Unlike protein bioconjugation which occurs in aqueous buffers, small molecule PROTAC synthesis with aliphatic linkers must be performed in anhydrous organic solvents (DMF, DMSO, or DMAc).

  • Reasoning: Aliphatic linkers are often insoluble in water. Furthermore, water competes with the amine ligand for the NHS ester, leading to hydrolysis (formation of carboxylic acid) rather than the desired amide bond.[6]

  • Standard: Use "Dry" or "Anhydrous" grade solvents packed under inert gas.

B. Base Stoichiometry

A non-nucleophilic organic base is required to deprotonate the primary amine on the ligand (forming R-NH₂ from R-NH₃⁺ salts).

  • Choice:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Ratio: Typically 3–5 equivalents relative to the amine salt. Excess base ensures the amine remains nucleophilic but can promote hydrolysis if trace water is present.

C. Linker Length (The "Goldilocks" Zone)

For aliphatic linkers, chain length significantly impacts degradation efficiency.

  • Short (<4 carbons): May cause steric clashes between E3 and POI.

  • Long (>12 carbons): May lead to the "hook effect," where the PROTAC binds binary targets without forming the ternary complex.

  • Recommendation: Screen lengths of C4, C6, and C8 during optimization [1].

Detailed Protocol: Convergent Assembly

Phase 1: Preparation of Materials
  • Ligand A: Target ligand with a solvent-accessible primary amine (e.g., Lenalidomide-4-NH₂ or a VHL ligand analog).

  • Linker Reagent: Heterobifunctional Aliphatic NHS ester (e.g., Boc-Amino-Alkyl-NHS or pre-conjugated Ligand B-Linker-NHS).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Base: DIPEA (Hunig's Base).

Phase 2: The Coupling Reaction[7]

Step 1: Dissolution

  • Weigh 1.0 equivalent of the Amine-Ligand into a dried glass vial equipped with a magnetic stir bar.

  • Dissolve in anhydrous DMF to a concentration of 50–100 mM . High concentration drives reaction kinetics and minimizes hydrolysis risk.

  • Add 3.0 equivalents of DIPEA.[4] Stir for 5 minutes under Nitrogen (

    
    ) atmosphere to ensure deprotonation.
    

Step 2: Activation (if not using pre-activated linker) If starting from a carboxylic acid linker:

  • Dissolve Linker-Acid (1.2 eq) in DMF.

  • Add TSTU (1.2 eq) or NHS/EDC (1.5 eq).

  • Stir for 1 hour. Confirm NHS ester formation via LC-MS (shift in mass +97 Da for NHS addition).

Step 3: Conjugation

  • Add the NHS-Linker solution (1.1–1.5 equivalents) dropwise to the Amine-Ligand solution .

    • Note: Adding the electrophile (NHS) to the nucleophile (Amine) prevents double-acylation if the ligand has multiple amines, though strict stoichiometry is safer.

  • Flush the headspace with Nitrogen and cap tightly.

  • Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS at T=0, 1h, and 2h. Look for the disappearance of the amine starting material (

      
      ) and appearance of product (
      
      
      
      ).

Step 4: Quenching

  • Once conversion >95% (or stalled), add 5 equivalents of primary amine scavenger (e.g., Methylamine or Tris buffer) to quench unreacted NHS esters.

  • Stir for 15 minutes. This prevents side reactions during workup.

Phase 3: Purification & Characterization

Step 1: Workup

  • For Hydrophobic (Aliphatic) PROTACs: Dilute reaction mixture with Ethyl Acetate (EtOAc). Wash 3x with water/brine to remove DMF and excess base. Dry organic layer over

    
    .
    
  • For Polar PROTACs: Direct injection onto Prep-HPLC is preferred to avoid precipitation issues.

Step 2: Purification (Reverse Phase HPLC)

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Gradient: Aliphatic linkers are hydrophobic.[1] Start at higher organic % (e.g., 20% B) and ramp to 95% B.

Reaction Mechanism & Troubleshooting

The following diagram details the competition between the desired aminolysis and the unwanted hydrolysis.

NHS_Mechanism NHS_Ester Aliphatic NHS Ester (Electrophile) Tetrahedral Tetrahedral Intermediate NHS_Ester->Tetrahedral Amine Ligand Amine (R-NH2) Amine->Tetrahedral  Nucleophilic Attack (Major Path) Water Water / Moisture (Competitor) Water->Tetrahedral  Hydrolysis (Avoid!) Product PROTAC Amide Bond (Stable) Tetrahedral->Product  Elimination Hydrolysis Carboxylic Acid (Dead End Byproduct) Tetrahedral->Hydrolysis  Elimination NHS_Group Release of NHS (Leaving Group) Tetrahedral->NHS_Group

Figure 2: Mechanistic competition in NHS ester coupling. Anhydrous conditions favor the blue path.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / High Hydrolysis Wet solvents or old NHS ester.Use fresh anhydrous DMF. Store NHS esters at -20°C under argon.
No Reaction Amine is protonated (Salt form).Increase DIPEA to 5.0 eq. Ensure pH (apparent) is >8.0.
Precipitation Aliphatic linker is too hydrophobic.Add 10-20% DMSO as co-solvent. Warm reaction to 35°C.
Multiple Products Non-specific acylation (e.g., Ser/Tyr).Ensure pH is not >9.[7]0. NHS is selective for amines at neutral-basic pH, but can react with -OH at high pH.

References

  • Impact of linker length on the activity of PROTACs. Cyrus, K., et al. (2011). Molecular BioSystems. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis. Nahrwold, M., et al. (2020).[8][9] ACS Medicinal Chemistry Letters. [Link]

  • PROTAC Linkers: Current Strategies. Troup, R. I., et al. (2020). Molecules.[1][4][5][10][7][11][12][13][14][15][16][17] [Link]

Sources

Application Notes and Protocols for Lysine Modification Using Succinimidyl Methyl Suberate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of succinimidyl methyl suberate for the targeted modification of lysine residues in proteins and other biomolecules. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers expert insights to ensure robust and reproducible results.

Introduction: The Power of Lysine Modification

Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among the various amino acids susceptible to modification, lysine is a frequent target due to the nucleophilic nature of its ε-amino group.[1][2] Lysine modifications, such as methylation, acetylation, and ubiquitination, play pivotal roles in cellular signaling, protein stability, and epigenetic regulation.[1][2]

Chemical crosslinking reagents that target lysine residues have become indispensable tools for elucidating protein structure, mapping protein-protein interactions, and creating novel bioconjugates. Succinimidyl methyl suberate is a heterobifunctional crosslinker designed for the strategic, stepwise modification of lysine residues.

Understanding Succinimidyl Methyl Suberate: A Tale of Two Esters

Succinimidyl methyl suberate is a versatile reagent featuring two distinct reactive groups at either end of a suberate (8-carbon) spacer arm: an N-hydroxysuccinimide (NHS) ester and a methyl ester. This heterobifunctional design allows for a controlled, two-step conjugation strategy.

The Highly Reactive NHS Ester

The N-hydroxysuccinimide (NHS) ester is the more reactive of the two functional groups. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, through nucleophilic acyl substitution.[6][7] This reaction forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[6]

The reaction is most efficient at a pH range of 7.0 to 9.0.[8] At these pH levels, a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present to attack the carbonyl carbon of the NHS ester. However, a competing hydrolysis reaction of the NHS ester also occurs in aqueous solutions, and the rate of hydrolysis increases with pH. Therefore, careful optimization of pH and reaction time is crucial for successful conjugation.

The Less Reactive Methyl Ester

In contrast to the highly reactive NHS ester, the methyl ester at the other end of the suberate spacer is significantly less reactive towards amines under mild, aqueous conditions. This disparity in reactivity is the cornerstone of the controlled, sequential crosslinking capabilities of succinimidyl methyl suberate.[6] The less reactive nature of the methyl ester allows for the initial, selective reaction of the NHS ester with a primary amine on the first target molecule. The methyl ester remains intact for a subsequent, more forcing reaction or other chemical modifications.

Experimental Design and Key Parameters

Successful lysine modification with succinimidyl methyl suberate hinges on the careful control of several experimental parameters.

ParameterRecommended RangeOptimalCausality and Field-Proven Insights
pH 7.0 - 9.07.2 - 8.5The rate of the aminolysis reaction increases with pH as the primary amine becomes deprotonated. However, the competing hydrolysis of the NHS ester also accelerates at higher pH. A pH range of 7.2-8.5 provides a good balance between efficient conjugation and minimal hydrolysis of the reagent.[5][6]
Temperature 4°C - Room Temperature (25°C)Room TemperatureReactions are typically performed at room temperature for convenience and reasonable reaction rates. For particularly labile proteins, performing the reaction at 4°C can slow down both the conjugation and hydrolysis reactions, allowing for longer incubation times if necessary.[7]
Reaction Time 30 minutes - 2 hours1 hourThe optimal reaction time should be determined empirically for each specific system. Shorter incubation times may be sufficient at higher reactant concentrations, while longer times may be needed at lower concentrations or temperatures.
Buffer Composition Phosphate, Bicarbonate/Carbonate, HEPES, BoratePhosphate Buffered Saline (PBS) or Bicarbonate BufferIt is critical to use amine-free buffers, as primary amines in buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[7]
Molar Excess of Crosslinker 10- to 50-fold20-foldA molar excess of the crosslinker over the protein is generally used to drive the reaction to completion. The optimal ratio depends on the concentration of the protein and the number of available lysine residues. A 20-fold molar excess is a common starting point for optimization.[4][6]

Step-by-Step Protocol for Sequential Lysine Modification

This protocol outlines a general procedure for a two-step lysine modification using succinimidyl methyl suberate. This allows for the controlled conjugation of two different amine-containing molecules.

Materials
  • Succinimidyl Methyl Suberate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of Interest (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Second Amine-Containing Molecule (Molecule 2)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis equipment

Workflow Overview

Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation prep_reagent Prepare Succinimidyl Methyl Suberate Stock react1 React NHS Ester with Protein 1 prep_reagent->react1 prep_protein1 Prepare Protein 1 prep_protein1->react1 quench1 Quench Unreacted NHS Ester (Optional) react1->quench1 purify1 Purify Protein 1 Conjugate quench1->purify1 react2 React Methyl Ester with Amine of Molecule 2 purify1->react2 prep_molecule2 Prepare Molecule 2 prep_molecule2->react2 quench2 Quench Reaction react2->quench2 purify2 Purify Final Conjugate quench2->purify2 analysis Analyze Conjugate (SDS-PAGE, MS) purify2->analysis

Caption: Sequential conjugation workflow using succinimidyl methyl suberate.

Detailed Protocol

Step 1: Reaction of the NHS Ester with Protein 1

  • Prepare Succinimidyl Methyl Suberate Stock Solution: Immediately before use, allow the vial of succinimidyl methyl suberate to come to room temperature to prevent moisture condensation. Prepare a 10-50 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[6]

  • Prepare Protein 1: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS at a pH between 7.2 and 8.0.

  • Initiate the First Conjugation: Add the calculated volume of the succinimidyl methyl suberate stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Add the crosslinker dropwise while gently stirring the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The optimal time should be determined empirically.

  • Quenching (Optional but Recommended): To ensure that all reactive NHS esters are consumed before the introduction of the second molecule, the reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted succinimidyl methyl suberate and quenching buffer by desalting or dialysis against an appropriate buffer for the second reaction step.

Step 2: Reaction of the Methyl Ester with Molecule 2

Note: The reaction of the methyl ester with an amine is generally less favorable than the NHS ester reaction and may require more forcing conditions, such as higher pH, elevated temperature, or the presence of a catalyst. The following is a general starting point, and optimization is highly recommended.

  • Prepare Molecule 2: Dissolve the second amine-containing molecule in a suitable buffer.

  • Initiate the Second Conjugation: Add Molecule 2 to the purified Protein 1 conjugate from Step 1. The molar ratio of Molecule 2 to the Protein 1 conjugate should be optimized based on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture. This step will likely require more extended incubation times (e.g., several hours to overnight) and potentially elevated temperatures (e.g., 37°C) compared to the first step. The optimal conditions must be determined experimentally.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any remaining reactive groups.

  • Final Purification: Purify the final conjugate to remove excess Molecule 2 and other reaction byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography) or dialysis.

Analysis of the Final Conjugate

The success of the lysine modification can be assessed using several analytical techniques:

  • SDS-PAGE: To visualize the formation of higher molecular weight species, indicating successful crosslinking between two proteins.

  • Mass Spectrometry (MS): To confirm the covalent modification of the protein(s) and to determine the stoichiometry of the conjugation.

  • Functional Assays: To ensure that the biological activity of the protein(s) is not compromised by the modification.

Troubleshooting and Expert Insights

  • Low Conjugation Efficiency:

    • Check Buffer Composition: Ensure that no amine-containing buffers were used.

    • Increase Molar Excess: Incrementally increase the molar ratio of the crosslinker to the protein.

    • Optimize pH: While staying within the 7.0-9.0 range, a slight increase in pH (e.g., from 7.2 to 8.0) can enhance the reaction rate.

    • Confirm Protein Concentration: Inaccurate protein concentration will affect the molar ratio calculations.

  • Protein Precipitation:

    • High Crosslinker Concentration: Excessive crosslinking can lead to protein aggregation and precipitation. Reduce the molar excess of the crosslinker.

    • Solvent Effects: Ensure that the final concentration of DMSO or DMF from the stock solution is not detrimental to the protein's stability.

  • Lack of Second Conjugation:

    • Optimize Reaction Conditions: The methyl ester reaction is less favorable. Experiment with higher pH, longer incubation times, and elevated temperatures.

    • Consider a Different Heterobifunctional Crosslinker: If the methyl ester proves too unreactive for the desired application, consider a heterobifunctional crosslinker with a more reactive second group, such as a maleimide for targeting sulfhydryl groups.

Mechanistic Overview of Lysine Modification

The fundamental reaction involves the nucleophilic attack of the deprotonated primary amine of a lysine residue on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Mechanism Protein_Lysine Protein-Lysine-NH₂ Intermediate Tetrahedral Intermediate Protein_Lysine->Intermediate Nucleophilic Attack SMS Succinimidyl Methyl Suberate (R'-NHS) SMS->Intermediate Conjugate Protein-Lysine-NH-CO-R' Intermediate->Conjugate Amide Bond Formation NHS N-Hydroxysuccinimide Intermediate->NHS Leaving Group Departure

Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.

Conclusion

Succinimidyl methyl suberate is a powerful tool for the controlled, sequential modification of lysine residues. Its heterobifunctional nature allows for the precise construction of bioconjugates for a wide range of applications in research and drug development. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can harness the full potential of this versatile reagent.

References

  • Wellcome Open Research. (2016). Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes. Wellcome Open Research. Retrieved from [Link]

  • Olys-Biotec. (n.d.). N-Succinimidyl 4-(4-Maleimidophenyl)butyrate (SMPB) Heterobifunctional Crosslinker. Olys-Biotec. Retrieved from [Link]

  • PubChem. (n.d.). Disuccinimidyl suberate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Disuccinimidyl suberate. Wikipedia. Retrieved from [Link]

  • Fenyo Lab. (n.d.). A Modular Cross-Linking Approach for Exploring Protein Interactions. Fenyo Lab. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxysuccinimide suberic acid ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl succinimide succinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). General protein-protein cross-linking. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). A Cross-linking Mass Spectrometry Approach Defines Protein Interactions in Yeast Mitochondria. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester. Google Patents.
  • Google Patents. (n.d.). Process for producing methyl esters. Google Patents.

Sources

Application Notes and Protocols for Bioconjugation with Hydrophobic NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Hydrophobic NHS Ester Bioconjugation

N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for covalently modifying primary amines on biomolecules, a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other vital research tools.[1] The reaction mechanism involves a nucleophilic acyl substitution where an unprotonated primary amine, typically from the N-terminus of a protein or the lysine side chain, attacks the carbonyl carbon of the NHS ester.[2][] This reaction forms a stable and effectively irreversible amide bond under physiological conditions.[]

However, the elegance of this chemistry is often complicated by the physicochemical properties of the linker or payload being conjugated. When dealing with hydrophobic NHS ester linkers, researchers face a set of unique challenges, primarily stemming from their poor aqueous solubility.[4][5] This guide provides an in-depth exploration of the principles and protocols necessary to successfully navigate these challenges, ensuring efficient and reproducible bioconjugation.

The Hydrophobicity Dilemma: Solubility vs. Reactivity

The primary obstacle in using hydrophobic NHS esters is their inherent insolubility in the aqueous buffers required to maintain the stability and native conformation of most biomolecules, such as antibodies.[] This necessitates the use of water-miscible organic co-solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to first dissolve the linker before its addition to the reaction mixture.[4][7]

The introduction of organic solvents, however, presents a new set of considerations:

  • Protein Stability: High concentrations of organic solvents can lead to the denaturation of proteins, compromising their structure and function.[] It is crucial to keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 10%.[8]

  • Reaction Kinetics: The presence of organic solvents can influence the reaction kinetics, and not always for the better. While they are necessary for solubility, they can also impact the delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester.[2][9]

  • Aggregation: The introduction of a hydrophobic linker can increase the overall hydrophobicity of the resulting bioconjugate, potentially leading to aggregation and precipitation.[10] This is a significant concern in the development of ADCs, where aggregation can impact efficacy and immunogenicity.

The Chemistry of Amine Acylation with NHS Esters

The success of a bioconjugation reaction with an NHS ester hinges on the competition between two key reactions: aminolysis and hydrolysis.

NHS_Reaction_Mechanism cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester_A R-CO-NHS (NHS Ester) Tetrahedral_Intermediate_A Tetrahedral Intermediate NHS_Ester_A->Tetrahedral_Intermediate_A Nucleophilic Attack Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate_A Amide_Bond R-CO-NH-Protein (Stable Amide Bond) Tetrahedral_Intermediate_A->Amide_Bond Collapse NHS_Leaving_Group_A NHS Tetrahedral_Intermediate_A->NHS_Leaving_Group_A NHS_Ester_H R-CO-NHS (NHS Ester) Tetrahedral_Intermediate_H Tetrahedral Intermediate NHS_Ester_H->Tetrahedral_Intermediate_H Nucleophilic Attack Water H₂O (Water) Water->Tetrahedral_Intermediate_H Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) Tetrahedral_Intermediate_H->Carboxylic_Acid Collapse NHS_Leaving_Group_H NHS Tetrahedral_Intermediate_H->NHS_Leaving_Group_H Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Mix 3. Add NHS Ester to Protein (Maintain <10% organic solvent) Prepare_Protein->Mix Prepare_Linker 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) Prepare_Linker->Mix Incubate 4. Incubate (RT or 4°C) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (HIC, SEC, Dialysis) Quench->Purify Characterize 7. Characterize Conjugate (Spectroscopy, Chromatography) Purify->Characterize

Figure 2: A general experimental workflow for bioconjugation with a hydrophobic NHS ester linker.

Part 3: Purification of the Bioconjugate

Objective: To remove unreacted hydrophobic linker, byproducts, and any aggregated protein from the final conjugate.

The increased hydrophobicity of the bioconjugate often necessitates purification methods that can separate molecules based on this property.

Purification MethodPrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the conjugated drug-linker. [11][12]Excellent for separating species with different drug-to-antibody ratios (DARs). [11]Requires method development to optimize salt concentrations and gradients. [11]
Size Exclusion Chromatography (SEC) Separation based on molecular size.Effective at removing small molecule impurities like unreacted linker and NHS. [8]May not effectively separate aggregated protein from the desired conjugate.
Dialysis/Buffer Exchange Diffusion-based separation of small molecules from large biomolecules.Simple and effective for removing small molecule byproducts. [8]Can be time-consuming and may not remove all non-covalently bound hydrophobic molecules.
Table 2: Comparison of common purification methods for bioconjugates with hydrophobic linkers.

Characterization of the Final Conjugate

After purification, it is essential to characterize the bioconjugate to determine the extent of labeling and confirm its integrity.

  • Spectrophotometry: The degree of labeling (e.g., drug-to-antibody ratio or DAR) can often be determined by measuring the absorbance of the conjugate at two different wavelengths – one for the protein (typically 280 nm) and one for the conjugated molecule.

  • Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the distribution of different species (e.g., DAR 0, 2, 4, etc.).

  • Chromatography: HIC and Reverse Phase (RP) chromatography are powerful techniques for assessing the heterogeneity of the conjugate population. [11][13]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Conjugation Yield 1. Hydrolyzed NHS Ester: The reagent may have been exposed to moisture. [14] 2. Incorrect pH: The pH of the reaction buffer may be too low. 3. Presence of Primary Amines: The buffer may contain competing nucleophiles like Tris or glycine. [2]1. Use fresh, anhydrous NHS ester and solvent. Perform a qualitative test to check the activity of the NHS ester. [14] 2. Verify the pH of the buffer and adjust to the optimal range of 8.0-8.5. [14] 3. Perform a buffer exchange into an amine-free buffer. [15]
Protein Aggregation/Precipitation 1. High Concentration of Organic Solvent: The co-solvent may be denaturing the protein. 2. Increased Hydrophobicity: The conjugated linker may be causing the protein to aggregate. [10]1. Reduce the final concentration of the organic co-solvent in the reaction mixture. 2. Consider using a more hydrophilic linker if the application allows. Include additives like arginine or polysorbate in the buffer to reduce aggregation.
Inconsistent Results 1. Variable Reagent Quality: The NHS ester may have degraded over time. 2. Inconsistent Reaction Conditions: Small variations in pH, temperature, or incubation time can affect the outcome.1. Aliquot and store NHS ester reagents properly under dry conditions. [] 2. Carefully control all reaction parameters.

Conclusion

Bioconjugation with hydrophobic NHS ester linkers is a powerful technique that requires careful consideration of the interplay between solubility, reactivity, and biomolecule stability. By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate purification and characterization methods, researchers can successfully generate well-defined and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Vashist, A., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13886–13894. [Link]

  • Santora, L. C., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. [Link]

  • Santora, L. C., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. [Link]

  • Vashist, A., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [Link]

  • Tosoh Bioscience. (2024). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Quanterix. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

  • Current Protocols in Immunology. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. PMC. [Link]

  • STAR Protocols. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC. [Link]

  • Klykov, O., & Weller, M. G. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Molecules. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC. [Link]

  • PLoS Computational Biology. (2007). Characterization of Protein–Protein Interfaces. PMC. [Link]

  • ResearchGate. (2025). Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. [Link]

  • Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]

  • FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]

  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?[Link]

  • Nanomedicine. (2020). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. [Link]

  • ResearchGate. (n.d.). Structural characterization of the hydrophobic effect in protein...[Link]

  • The University of Chicago. (n.d.). The modulation of hydrophobicity in protein-ligand interactions. Retrieved from [Link]

  • Methods in Molecular Biology. (2018). Click Chemistry Conjugations. PMC. [Link]

Sources

Application Note: Chemoselective Deprotection of Methyl Esters in Linker Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and bifunctional linkers, the methyl ester serves as a critical protecting group for carboxylic acids due to its low steric bulk and ease of installation. However, its removal presents a paradox: the ester is stable enough to survive multi-step synthesis but requires specific conditions for cleavage that often threaten the integrity of sensitive linker payloads (e.g., maleimides, hydrazones, val-cit dipeptides).

Standard saponification (NaOH/MeOH) is frequently too harsh, leading to racemization of


-chiral centers or hydrolysis of bystander esters. This guide details three high-fidelity protocols designed to decouple methyl ester deprotection from collateral damage, prioritizing chemoselectivity and operational safety.

Strategic Decision Matrix

Before selecting a reagent, analyze the substrate's sensitivity profile. Use the logic flow below to determine the optimal protocol.

DeprotectionStrategy Start Start: Methyl Ester Substrate BaseSens Is the Linker Base-Sensitive? (e.g., Maleimide, Fmoc) Start->BaseSens OtherEsters Are other Esters present? (e.g., Ethyl, t-Butyl, Acetate) BaseSens->OtherEsters No (Stable to Base) MethodB Method B: LiI / Pyridine (Nucleophilic Displacement) BaseSens->MethodB Yes (Base Labile) Epimer Is Alpha-Epimerization a Risk? OtherEsters->Epimer Yes (Complex Scaffold) MethodC Method C: LiOH / H2O2 (Controlled Saponification) OtherEsters->MethodC No (Only Me-Ester) MethodA Method A: Trimethyltin Hydroxide (High Chemoselectivity) Epimer->MethodA High Risk MethodD Method D: Pig Liver Esterase (Enzymatic/Mild) Epimer->MethodD Extreme Risk

Figure 1: Decision tree for selecting the optimal methyl ester deprotection strategy based on substrate complexity.

Detailed Protocols

Protocol A: Chemoselective Hydrolysis via Trimethyltin Hydroxide (Me SnOH)

Best For: Substrates containing multiple ester types (e.g., retaining an ethyl or


-butyl ester while cleaving a methyl ester) or epimerization-prone centers.

Mechanism: Trimethyltin hydroxide acts as a "soft" nucleophile. The tin atom coordinates to the carbonyl oxygen, activating it for attack by the hydroxide. This method is exceptionally mild and selective for methyl esters over more sterically hindered esters.

Reagents:

  • Trimethyltin hydroxide (Me

    
    SnOH) [CAS: 56-24-6]
    
  • 1,2-Dichloroethane (DCE) or Toluene

  • Potassium Fluoride (KF) (for workup)

Step-by-Step Methodology:

  • Setup: In a reaction vial, dissolve the methyl ester substrate (1.0 equiv) in 1,2-dichloroethane (0.1 M concentration).

  • Reagent Addition: Add Me

    
    SnOH (2.0 to 5.0 equiv).
    
    • Note: Use 2.0 equiv for simple substrates; increase to 5.0 equiv for hindered esters.

  • Reaction: Heat the mixture to 60–80 °C. Monitor via TLC or LCMS.

    • Typical Time: 2–24 hours.

    • Checkpoint: The reaction is complete when the starting material peak disappears. Methyl esters cleave significantly faster than ethyl esters.[1][2]

  • Tin Removal (Critical):

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash 1: Wash vigorously with 5% aqueous KHSO

      
       or 1M HCl (to protonate the acid).
      
    • Wash 2 (The De-Stannylation): Wash the organic layer 3x with a saturated aqueous Potassium Fluoride (KF) solution.

    • Why? Insoluble polymeric Bu

      
      SnF aggregates form, removing toxic tin residues from the organic phase.
      
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Validation:

  • Success: Retention of bystander ethyl/t-butyl esters; >95% yield of carboxylic acid.

  • Failure: Presence of tin peaks in NMR (check

    
     0.1–0.5 ppm region). Repeat KF wash if necessary.
    
Protocol B: Nucleophilic Demethylation via Lithium Iodide (LiI)

Best For: Base-sensitive linkers (e.g., containing maleimides) or anhydrous requirements.

Mechanism: This reaction proceeds via an S


2 mechanism.[1][3] The iodide ion attacks the methyl group (not the carbonyl), displacing the carboxylate. Because it occurs under neutral/slightly acidic conditions (if collidine is used), it avoids base-catalyzed degradation.

Reagents:

  • Lithium Iodide (anhydrous) [CAS: 10377-51-2]

  • Pyridine or 2,4,6-Collidine

  • Ethyl Acetate (for workup)

Step-by-Step Methodology:

  • Preparation: Dry LiI under vacuum at 100 °C for 1 hour if the bottle has been opened previously (LiI is hygroscopic).

  • Setup: Dissolve the substrate (1.0 equiv) in Pyridine (0.2 M).

  • Reagent Addition: Add LiI (5.0 – 10.0 equiv).

  • Reaction: Heat to reflux (approx. 115 °C for pyridine).

    • Note: If the substrate is temperature-sensitive, use DMF at 80 °C, though reaction times will increase.

  • Monitoring: Evolution of MeI (methyl iodide) gas may occur. Ensure proper ventilation.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate.[5]

    • Wash with 1M HCl (to remove pyridine) until the aqueous phase is acidic.

    • Extract the aqueous layer with EtOAc.

    • Combine organics, dry over MgSO

      
      , and concentrate.
      

Validation:

  • Success: Clean conversion without beta-elimination or racemization.

  • Caution: High salt content can complicate LCMS monitoring; dilute samples significantly before injection.

Protocol C: Controlled Saponification (LiOH / H O )

Best For: General substrates where basicity is tolerable but racemization is a concern.

Mechanism: Lithium is less electropositive than sodium or potassium, making the Li-carboxylate salt less dissociated and the hydroxide slightly less basic. The addition of H


O

creates the hydroperoxide anion (HOO

), which is more nucleophilic but less basic (pKa ~11.6) than hydroxide (pKa ~15.7), reducing epimerization risks.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H

    
    O)
    
  • Hydrogen Peroxide (30% aq.)

  • THF / Water (3:1 mixture)[4]

Step-by-Step Methodology:

  • Setup: Dissolve substrate in THF/H

    
    O (3:1) at 0 °C.
    
  • Reagent Addition: Add H

    
    O
    
    
    
    (4.0 equiv) followed immediately by LiOH (2.0 equiv).
  • Reaction: Stir at 0 °C. Allow to warm to room temperature only if sluggish.

    • Typical Time: 30 mins – 4 hours.

  • Quench: Carefully quench with saturated aqueous Na

    
    SO
    
    
    
    (to consume excess peroxide) followed by 1M HCl to pH 3.
  • Extraction: Extract with EtOAc or DCM.

Comparative Analysis

FeatureMe

SnOH (Method A)
LiI / Pyridine (Method B) LiOH / H

O

(Method C)
Primary Mechanism Coordination / HydrolysisS

2 Dealkylation
Nucleophilic Acyl Substitution
pH Conditions Neutral / Mildly BasicNeutralBasic (pH > 10)
Chemoselectivity Excellent (Me vs Et/tBu)Good (Me vs tBu)Poor (Cleaves all esters)
Epimerization Risk Very LowLowModerate
Safety Concern High (Organotin toxicity)Moderate (Pyridine smell)Low (Peroxides)
Throughput Medium (Requires KF wash)HighHigh

References

  • Nicolaou, K. C., et al. (2005).[6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[6]

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis, 5th Edition.[3] John Wiley & Sons.[3][7] (Chapter 5: Protection for the Carboxyl Group).[8]

  • Salomon, C. J., et al. (2012). "Recent developments in chemical deprotection of ester functional groups." Current Organic Chemistry. (Review of nucleophilic displacement methods including LiI).
  • Evans, D. A., et al. (1990). "Lithium hydroperoxide: A mild reagent for the hydrolysis of oxidation-sensitive esters." Journal of Organic Chemistry. (Basis for Method C).
  • Feske, B. D., et al. (2005). "Enzymatic hydrolysis of methyl esters." Current Organic Chemistry.

Sources

Solvent selection for dissolving 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocols for 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Executive Summary

1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate (analogous to Succinimidyl Methyl Suberate) is a heterobifunctional linker reagent. It possesses two distinct termini: an amine-reactive N-hydroxysuccinimide (NHS) ester at position 1, and a chemically stable methyl ester at position 8, separated by a hydrophobic octamethylene chain.[1]

Successful utilization of this compound relies entirely on preventing the premature hydrolysis of the NHS ester while maintaining solubility of the lipophilic backbone.[1] This guide provides a rigorous protocol for solvent selection, emphasizing anhydrous organic systems (DMSO/DMF) for stock preparation and rapid dilution techniques for aqueous coupling.[1]

Chemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing chemical forces within the molecule.[1]

FeatureChemical MoietyPropertySolvent Implication
Reactive Head NHS EsterHydrolysis-sensitive; PolarRequires anhydrous conditions. Degrades rapidly in water (t½ < 20 min at pH 8).
Backbone Octanedioyl (C8)Hydrophobic/LipophilicRequires organic solvents. Poor water solubility; drives aggregation in aqueous buffer.[1]
Distal End Methyl EsterNon-polar; Unreactive (neutral pH)Increases overall lipophilicity compared to bis-NHS crosslinkers (e.g., DSS).[1]

The Solubility Paradox: The reagent is intended for aqueous bioconjugation (reacting with lysine residues on proteins), yet it is chemically incompatible with water for storage or solubilization.[1]

  • Solution: Use a "Dissolve-and-Dilute" strategy. Dissolve in a water-miscible, anhydrous organic solvent (Master Stock), then dilute into the aqueous reaction buffer immediately prior to use.

Solvent Selection Matrix

Primary Recommended Solvents
  • DMSO (Dimethyl Sulfoxide) – Anhydrous Grade [1][2]

    • Rating: ⭐⭐⭐⭐⭐ (Gold Standard)

    • Why: Excellent solvency for both the NHS and aliphatic portions.[1] High boiling point reduces evaporation concentration errors.[1] Miscible with water for final dilution.[1]

    • Caveat: DMSO is hygroscopic (absorbs water from air).[1] Must be stored over molecular sieves.[1]

  • DMF (Dimethylformamide) – Peptide/Sequencing Grade

    • Rating: ⭐⭐⭐⭐ (Silver Standard)

    • Why: Good solubility.[1] Easier to remove via evaporation than DMSO if used in organic synthesis.[1]

    • Critical Risk: DMF degrades into dimethylamine and formic acid upon aging.[1] Dimethylamine reacts with the NHS ester , destroying the reagent.[1] Only use fresh, high-grade DMF.

Solvents to AVOID
  • Methanol / Ethanol:CRITICAL FAILURE. Primary alcohols react with NHS esters (transesterification), permanently deactivating the molecule.[1]

  • Water / Aqueous Buffers:Do not use for stock. Rapid hydrolysis of the NHS ester occurs.[1][3]

  • Reagent Grade DMF: ⛔ Contains amines that quench the NHS ester.[1]

Detailed Protocol: Preparation of Stock Solutions

Materials Required
  • Compound: 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate.

  • Solvent: Anhydrous DMSO (≥99.9%, stored over 3Å molecular sieves).[1]

  • Container: Amber glass vial with PTFE-lined cap (to prevent light damage and plastic leaching).

  • Inert Gas: Nitrogen or Argon (optional but recommended).[1][2]

Step-by-Step Methodology
  • Equilibration:

    • Remove the reagent vial from -20°C storage.

    • CRITICAL: Allow the unopened vial to equilibrate to room temperature (approx. 20-30 mins). Opening a cold vial causes atmospheric moisture to condense inside, ruining the bulk powder.[1]

  • Solvent Preparation:

    • Ensure DMSO is dry.[1][2][4] If unsure, add activated 3Å molecular sieves to the DMSO bottle 24 hours prior.[1]

  • Dissolution (Target: 50 mM Stock):

    • Calculation: MW ≈ 285.29 g/mol .[1]

    • To prepare 1 mL of 50 mM stock, weigh 14.26 mg of reagent.[1]

    • Add 1 mL of anhydrous DMSO.

    • Vortex briefly (5-10 seconds) until fully dissolved. The solution should be clear and colorless.

  • Usage:

    • Use immediately.[1][5][6]

    • If storing, purge headspace with nitrogen, cap tightly, and freeze at -20°C. Note: Storage of NHS esters in solution is risky; fresh preparation is always preferred.[1]

Aqueous Dilution & Reaction Workflow

This workflow ensures the reagent remains soluble long enough to react with the target protein before hydrolysis competes.[1]

G cluster_0 Phase 1: Organic (Anhydrous) cluster_1 Phase 2: Aqueous (Reaction) Solid Solid Reagent (Equilibrate to RT) Stock 50 mM Stock (in dry DMSO) Solid->Stock Dissolve Reaction Conjugation Mix (<10% DMSO final) Stock->Reaction Rapid Add & Mix Buffer Protein Buffer (Amine-Free, pH 7-8) Buffer->Reaction Pre-warm Hydrolysis Hydrolyzed Byproduct (Inactive) Reaction->Hydrolysis Slow Competing Rxn

Figure 1: The "Dissolve-and-Dilute" workflow minimizes exposure of the NHS ester to water until the moment of reaction.[1]

Protocol for Conjugation (Example)
  • Prepare Protein: Dissolve target protein in an amine-free buffer (e.g., PBS, HEPES, pH 7.2–8.0). Avoid Tris or Glycine buffers.[1][3][6]

  • Calculate Volume: Determine the volume of Stock Reagent needed to achieve a 10-20 fold molar excess over the protein.

    • Constraint: Ensure the final volume of DMSO added is <10% (ideally <5%) of the total reaction volume to prevent protein precipitation.[1]

  • Rapid Mixing:

    • Add the calculated DMSO stock to the stirring protein solution.[1]

    • Do not add buffer to the DMSO stock (this causes precipitation of the hydrophobic reagent).[1] Always add Organic -> Aqueous .

  • Incubation: Incubate at Room Temperature for 30-60 minutes or 4°C for 2 hours.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudiness upon addition to buffer Reagent precipitation (Hydrophobic effect).1. Dilute protein buffer to increase volume.2. Add DMSO to the buffer before adding the reagent to match solvent properties.3.[1] Lower the stock concentration (e.g., 10 mM).
Low Conjugation Yield Hydrolysis of NHS ester.1. Ensure DMSO was anhydrous.2. Verify pH is < 8.5 (Hydrolysis accelerates at high pH).3.[1] Work faster during the dilution step.[1]
Fishy Odor in Stock DMF degradation.Discard solvent. Use fresh, amine-free DMF or switch to DMSO.[1]

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive text on NHS-ester chemistry and solvent compatibility). [1]

  • Thermo Fisher Scientific. (n.d.).[1] NHS-Ester Chemistry and Handling Guidelines. (General protocols for DSS and analogs).[1]

  • Mattson, G., et al. (1993).[1] "A practical approach to crosslinking."[1] Molecular Biology Reports, 17, 167–183.[1] (Foundational study on solvent effects in crosslinking).

  • BroadPharm. (n.d.).[1] PEG-NHS Ester Labeling of Biomolecules.[3] (Protocols regarding DMSO/DMF usage for lipophilic NHS reagents).

Sources

Troubleshooting & Optimization

Preventing NHS ester hydrolysis in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing NHS Ester Hydrolysis in Aqueous Buffers Ticket ID: #NHS-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Race Against Time

Welcome to the technical support interface. You are likely here because your conjugation efficiency is low, or your expensive NHS-ester reagent failed to label your target.

The Core Problem: NHS-ester conjugation is a kinetic competition between two reactions:

  • Aminolysis (Desired): The attack of a primary amine (e.g., Lysine

    
    -amine) on the ester.
    
  • Hydrolysis (Undesired): The attack of a water molecule on the ester.[1]

In aqueous buffers, water is present at ~55 M concentration, vastly outnumbering your protein (usually


M range). To win this race, you must manipulate pH , Concentration , and Temperature  to favor the amine reaction before the ester is consumed by water.
Mechanism of Action

The following diagram illustrates the competitive kinetics you are managing.

NHS_Mechanism NHS NHS-Ester Reagent Conjugate Stable Amide Conjugate NHS->Conjugate Aminolysis (k_amine) Waste Carboxylic Acid + Free NHS NHS->Waste Hydrolysis (k_hyd) Amine Primary Amine (Protein/Target) Amine->Conjugate Water Water (H₂O) Water->Waste

Figure 1: Kinetic competition.[2][3] The goal is to maximize


 while minimizing 

.

Critical Parameter Optimization

A. pH: The "Goldilocks" Zone

This is the most common failure point.

  • Low pH (< 6.0): Amines are protonated (

    
    ) and non-nucleophilic. Reaction is too slow.
    
  • High pH (> 8.5): Hydrolysis becomes exponentially faster, destroying the reagent before it can label the protein.

Data: Hydrolysis Half-Life vs. pH The half-life (


) is the time it takes for 50% of your NHS ester to decompose in the absence of amines.
pH ConditionTemperatureApprox. Half-Life (

)
Status
pH 7.0 0°C4 – 5 hoursStable (Slow Reaction)
pH 7.5 RT (25°C)~ 1 hourOptimal Balance
pH 8.0 RT (25°C)10 – 20 minsHigh Reactivity / High Risk
pH 8.6 4°C10 minsCritical Risk

Technical Insight: For most proteins, pH 7.2 – 7.5 is the safest starting point. Only move to pH 8.0+ if your target amine has unusually low pKa or if you can execute the mixing step in under 30 seconds [1, 2].

B. Buffer Selection

Never use a buffer that contains primary amines.[4][5] They act as "scavengers" and will react with the NHS ester immediately.

Buffer SystemCompatibilityNotes
PBS (Phosphate Buffered Saline)✅ ExcellentStandard choice. pH 7.2–7.4.
HEPES ✅ ExcellentGood buffering capacity at pH 7.0–8.0.
Bicarbonate / Carbonate ✅ GoodBest for pH 8.0–9.0 (rapid reactions).
Borate ✅ GoodAvoid if conjugating to carbohydrates/glycoproteins.
Tris (Tris-HCl) FATAL Contains primary amines.[6] Will kill reaction.
Glycine FATAL Used only to quench (stop) the reaction.

Troubleshooting & FAQs

Q1: "My conjugation efficiency is <10%. What went wrong?"

Diagnosis: The NHS ester likely hydrolyzed before it could react with your protein.[4][5] Corrective Actions:

  • Check Solvent Quality: Did you dissolve the NHS ester in anhydrous DMSO or DMF? If you used "wet" solvent or aqueous buffer to make the stock, the reagent degraded immediately.

  • The "Fishy" Smell Test: If using DMF, smell it. A fishy odor indicates breakdown into dimethylamine, which reacts with NHS esters.[4] Use fresh, high-grade anhydrous DMF [3].[7]

  • Protein Concentration: Increase protein concentration to 2–10 mg/mL. High target concentration kinetically favors aminolysis over hydrolysis.

Q2: "I see a precipitate forming immediately upon adding the NHS ester."

Diagnosis: The NHS ester is hydrophobic, or you used too much organic solvent. Corrective Actions:

  • Solvent Shock: Ensure the final volume of organic solvent (DMSO/DMF) is < 10% (ideally < 5%) of the total reaction volume.

  • Switch Reagents: If working with sensitive proteins, switch to Sulfo-NHS esters. The sulfonate group adds a negative charge, making the reagent water-soluble and eliminating the need for DMSO/DMF [4].

Q3: "Can I store the NHS ester stock solution?"

Diagnosis: User is attempting to save money by freezing aliquots. Answer: Generally, No.

  • In Aqueous Buffer: Never. Half-life is minutes.[2][3]

  • In Anhydrous DMSO: Possible at -20°C for 1-2 months if kept absolutely dry (molecular sieves), but activity will drop.

  • Best Practice: Weigh out only what you need immediately before the experiment. Store the bulk powder with desiccant at -20°C.

Self-Validating Protocol (SOP)

This workflow is designed to minimize hydrolysis exposure time.

Prerequisites:

  • Protein Buffer: PBS or HEPES, pH 7.2–7.5 (Amine-free).

  • Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).[7]

  • Reaction Vessel: Microcentrifuge tube (low binding).

SOP_Workflow Start Start Protocol Step1 1. Prepare Protein Exchange into PBS (pH 7.2) Conc: > 2 mg/mL Start->Step1 Step2 2. Prepare NHS Stock Dissolve in Anhydrous DMSO (Do this LAST) Step1->Step2  Critical Timing   Step3 3. Rapid Mixing Add NHS to Protein (Final DMSO < 10%) Step2->Step3  Immediate   Step4 4. Incubation 1-2 Hours at RT or 4 Hours at 4°C Step3->Step4 Step5 5. Quench Add Tris or Glycine (Stop reaction) Step4->Step5 Step6 6. Desalt/Purify Remove free NHS/Byproducts Step5->Step6

Figure 2: Minimized hydrolysis workflow. Note that the NHS ester is dissolved immediately before mixing.[5]

Step-by-Step Guide:
  • Buffer Exchange: Ensure protein is in PBS (pH 7.2). Remove any Tris or Glycine via dialysis or Zeba spin columns.

  • Concentrate: If protein is < 1 mg/mL, concentrate it using a centrifugal filter. Higher concentration = better labeling.

  • Prepare NHS (The "Just-in-Time" Rule):

    • Calculate required NHS amount (usually 10–20 fold molar excess).

    • Dissolve NHS ester in anhydrous DMSO.[7] Do not let this sit.

  • Launch Reaction: Immediately pipette the NHS/DMSO solution into the protein solution. Vortex gently but rapidly.

  • Incubate: 1 hour at Room Temperature or 4 hours at 4°C.

  • Quench: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins. This ensures all active ester is neutralized before purification.

  • Purify: Remove hydrolyzed byproducts and excess reagent via desalting column or dialysis.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[8] Elsevier.[8] [Link]

Sources

Technical Support Center: A Guide to the Storage and Handling of 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability and reactivity of this N-hydroxysuccinimide (NHS) ester. Here, we address common challenges and questions to help you achieve successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate?

To ensure the long-term stability of your reagent, solid 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate should be stored at -20°C or colder, under desiccated conditions.[1][2][] The primary threat to the integrity of any NHS ester is moisture.[1][4] Hydrolysis of the ester bond is the main degradation pathway, rendering the compound inactive for its intended amine-coupling reaction.[5][6]

Key Handling Procedure:

  • Equilibrate Before Opening: Always allow the vial to warm to room temperature for at least 20 minutes before opening.[1][7] This critical step prevents atmospheric moisture from condensing on the cold powder, which would lead to rapid hydrolysis.[8]

  • Inert Gas Overlay: For maximum protection after opening, consider purging the vial headspace with a dry, inert gas like argon or nitrogen before resealing.[1][8]

  • Use a Desiccator: Store the vial within a desiccator containing a suitable drying agent to minimize ambient moisture exposure.

Q2: I dissolved the NHS ester in DMSO. How should I store this solution?

NHS ester solutions should always be prepared fresh immediately before use.[9][10] However, if storage is unavoidable, solutions of 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate in high-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be stored for a limited time.[11][12] Store aliquots at -20°C for up to 1-2 months.[11][13] It is crucial to use anhydrous grade solvent, as these solvents are hygroscopic and can absorb water from the air, which will degrade the ester over time.[1] Avoid repeated freeze-thaw cycles.[2][] Never store NHS esters in aqueous solutions , as they will hydrolyze rapidly.[1][9]

Q3: How does temperature affect the stability of this NHS ester in solution?

Temperature is a critical factor influencing the rate of hydrolysis. Lowering the temperature significantly decreases the rate of this competing reaction.[5] For instance, the half-life of a typical NHS ester at pH 7.0 can extend from approximately 7 hours at ambient temperature to 4-5 hours at 0°C.[6][14] While your specific compound's kinetics may vary slightly, the principle remains the same. Performing conjugation reactions at 4°C can be advantageous for minimizing hydrolysis, especially during longer incubation periods (e.g., overnight).[5]

Troubleshooting Guide: Common Experimental Issues

Q4: My conjugation yield is very low or zero. I stored the reagent at -20°C. What could be the problem?

Low conjugation efficiency is a common issue that can often be traced back to the quality of the NHS ester, even if stored at the correct temperature. The most likely culprit is premature hydrolysis due to moisture contamination or improper handling.

Logical Troubleshooting Workflow:

TroubleshootingWorkflow Start Low Conjugation Yield CheckReagent 1. Assess Reagent Activity Start->CheckReagent CheckBuffer 2. Verify Buffer Composition CheckReagent->CheckBuffer Reagent is Active ReagentInactive Reagent Hydrolyzed. Source new reagent. CheckReagent->ReagentInactive Reagent Inactive CheckSolvent 3. Examine Organic Solvent CheckBuffer->CheckSolvent Buffer is Amine-Free BufferIssue Buffer contains primary amines (e.g., Tris, Glycine). Switch to Phosphate, Borate, or HEPES. CheckBuffer->BufferIssue Buffer Contains Amines CheckpH 4. Confirm Reaction pH CheckSolvent->CheckpH Solvent is Anhydrous SolventIssue Solvent contains water or amines (degraded DMF). Use fresh, anhydrous solvent. CheckSolvent->SolventIssue Solvent Contaminated Result Identify Root Cause & Optimize Protocol CheckpH->Result pH is Optimal (7.2-8.5) pH_Issue pH is too low (<7) or too high (>9). Adjust to optimal range. CheckpH->pH_Issue pH Suboptimal

Caption: Key reaction pathways for an NHS ester.

References

  • Glen Research. Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

  • Bellahcene, M., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5853-5859. Available from: [Link]

  • Joo, K.I., et al. (2017). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. STAR Protocols. Available from: [Link]

  • ChemWhat. Sulfo TAG NHS Ester Redefining the International Quality Standard for Immunoassay Labeling. (2023). Available from: [Link]

  • ResearchGate. Which temperature is the best for EDC/NHS reaction?. Available from: [Link]

  • Abberior Instruments. NHS ester protocol for labeling proteins. Available from: [Link]

  • Wagner, P., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(45), 13586–13596. Available from: [Link]

  • PubMed. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014). Available from: [Link]

  • Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Available from: [Link]

  • ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). Available from: [Link]

  • ResearchGate. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF. Available from: [Link]

  • Wikipedia. N-Hydroxysuccinimide. Available from: [Link]

  • N-Hydroxysuccinimide active ester. Precautions for the use of NHS (N-hydroxysuccinimide). Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

  • G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). Available from: [Link]

Sources

Technical Support Center: Strategies for Avoiding Precipitation of Hydrophobic Linkers in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to maintaining the solubility of hydrophobic linkers in aqueous solutions is provided below.

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with hydrophobic linkers in aqueous environments. Here, you will find troubleshooting advice and frequently asked questions to help you overcome challenges with linker precipitation and ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with hydrophobic linker precipitation during your experimental workflow.

Issue 1: Linker precipitates immediately upon addition to aqueous buffer.

  • Cause: This is often due to the linker's extremely low aqueous solubility and high tendency to aggregate. The abrupt change from an organic solvent to an aqueous environment can cause the linker to crash out of solution.

  • Solution 1: Gradual Solvent Exchange. Instead of adding the linker stock directly to the aqueous buffer, try a gradual solvent exchange method like dialysis or buffer exchange chromatography. This allows for a slower, more controlled transition, which can prevent aggregation.

  • Solution 2: Optimize the Initial Dissolution. Ensure your linker is fully dissolved in a compatible organic solvent before any dilution into an aqueous phase. Sonication or gentle warming can aid in the initial dissolution.

Issue 2: Linker solution appears cloudy or shows visible aggregates over time.

  • Cause: This indicates that the linker is not stable in the aqueous buffer over the long term. This could be due to factors like temperature fluctuations, pH changes, or interactions with other components in the buffer.

  • Solution 1: Incorporate Co-solvents. The addition of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic linkers.

Co-solventRecommended Starting Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)5-10%A versatile solvent, but can be difficult to remove and may affect downstream applications.
Dimethylformamide (DMF)5-10%Another effective solvent, but also has a high boiling point.
Ethanol10-20%A less toxic option, but may not be as effective for highly hydrophobic linkers.
Acetonitrile5-15%Good for a range of linkers and is relatively volatile, making it easier to remove.
  • Solution 2: Utilize Surfactants. Surfactants can form micelles around the hydrophobic linker, effectively shielding it from the aqueous environment and preventing precipitation.

SurfactantTypeRecommended Concentration
Tween® 20/80Non-ionic0.01-0.1%
Triton™ X-100Non-ionic0.01-0.1%
Sodium dodecyl sulfate (SDS)Anionic0.1-1%

Issue 3: Poor or inconsistent conjugation efficiency.

  • Cause: Precipitated linker is not available for the conjugation reaction. Even if not visibly precipitated, sub-visible aggregates can reduce the effective concentration of the linker, leading to lower and more variable conjugation yields.

  • Solution 1: Pre-reaction Solubility Check. Before starting your conjugation, perform a small-scale test to ensure the linker remains soluble under the exact reaction conditions (buffer, pH, temperature, and concentration).

  • Solution 2: pH Optimization. The solubility of some linkers can be pH-dependent. For linkers with ionizable groups, adjusting the pH of the buffer can increase their charge and, consequently, their aqueous solubility. For example, a linker with a carboxylic acid group will be more soluble at a pH above its pKa.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of hydrophobic linker precipitation?

A1: The primary cause is the hydrophobic effect. In an aqueous environment, water molecules tend to form ordered structures around nonpolar molecules. This is entropically unfavorable. To minimize this, hydrophobic molecules, like your linkers, will aggregate to reduce their surface area exposed to water, leading to precipitation.

Q2: Can the structure of the linker itself be modified to improve solubility?

A2: Absolutely. Incorporating hydrophilic moieties into the linker structure is a common and effective strategy. The inclusion of polyethylene glycol (PEG) chains, for instance, can significantly enhance aqueous solubility. These PEG chains are flexible and hydrophilic, which helps to disrupt the ordered water structures and prevent aggregation. Other hydrophilic groups that can be incorporated include sulfonates, phosphates, and ammonium salts.

Q3: Are there any analytical techniques to detect sub-visible linker aggregates?

A3: Yes, several techniques can detect aggregates that are not visible to the naked eye. Dynamic Light Scattering (DLS) is a powerful method for measuring the size distribution of particles in a solution. An increase in the average particle size or the appearance of a second, larger population can indicate aggregation. Size Exclusion Chromatography (SEC) can also be used to separate and quantify aggregates.

Q4: How should I prepare my hydrophobic linker stock solution?

A4: The initial preparation of your linker stock is critical. Here is a recommended protocol:

Experimental Protocol: Preparation of a Hydrophobic Linker Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which your linker is highly soluble (e.g., DMSO, DMF, or NMP).

  • Weighing: Accurately weigh out the desired amount of the linker in a clean, dry vial.

  • Dissolution: Add the selected organic solvent to the vial to achieve the desired stock concentration.

  • Solubilization: Vortex the solution vigorously. If the linker does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 30-40°C) can also be applied, but be cautious of potential linker degradation at higher temperatures.

  • Filtration: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How do co-solvents and surfactants prevent precipitation?

A5: Co-solvents, like DMSO or ethanol, work by reducing the overall polarity of the solvent, making it a more favorable environment for the hydrophobic linker. Surfactants, on the other hand, are amphipathic molecules, meaning they have both a hydrophobic and a hydrophilic part. They form micelles where the hydrophobic tails surround the linker, and the hydrophilic heads face the aqueous environment, effectively solubilizing the linker.

Linker_Solubilization cluster_precipitation Precipitation cluster_cosolvent Co-solvent cluster_surfactant Surfactant Micelle Linker1 Linker Linker2 Linker Linker1->Linker2 Linker3 Linker Linker2->Linker3 Linker3->Linker1 Linker4 Linker CoSolvent1 Co-solvent Linker4->CoSolvent1 Linker5 Linker Surfactant1 Surfactant Linker5->Surfactant1 Surfactant2 Surfactant Linker5->Surfactant2 Surfactant3 Surfactant Linker5->Surfactant3 Aqueous Media Aqueous Media cluster_precipitation cluster_precipitation Aqueous Media->cluster_precipitation Leads to cluster_cosolvent cluster_cosolvent Aqueous Media->cluster_cosolvent Improved by cluster_surfactant cluster_surfactant Aqueous Media->cluster_surfactant Improved by

Caption: Mechanisms of linker precipitation and avoidance.

Logical Workflow for Troubleshooting Linker Precipitation

Troubleshooting_Workflow start Linker Precipitation Observed check_stock Is the linker fully dissolved in the organic stock? start->check_stock optimize_stock Optimize stock preparation (sonicate, warm, filter) check_stock->optimize_stock No check_buffer Is precipitation immediate upon addition to aqueous buffer? check_stock->check_buffer Yes optimize_stock->check_stock gradual_exchange Use gradual solvent exchange (dialysis, buffer exchange) check_buffer->gradual_exchange Yes check_stability Does precipitation occur over time? check_buffer->check_stability No success Linker remains soluble gradual_exchange->success add_cosolvent Incorporate co-solvents (DMSO, DMF, Ethanol) check_stability->add_cosolvent Yes add_surfactant Add surfactants (Tween, Triton, SDS) check_stability->add_surfactant If co-solvents are not effective or desired check_conjugation Is conjugation efficiency low or inconsistent? check_stability->check_conjugation No add_cosolvent->success add_surfactant->success optimize_ph Optimize reaction pH check_conjugation->optimize_ph Yes pre_check Perform pre-reaction solubility check check_conjugation->pre_check Also consider optimize_ph->success pre_check->success

Caption: A step-by-step workflow for troubleshooting linker precipitation.

References

  • PEGylation: a successful formulation strategy for potent, poorly soluble drugs. , NCBI, [Link]

  • Dynamic Light Scattering (DLS) , Malvern Panalytical, [Link]

  • Surfactants and their applications. , ScienceDirect, [Link]

Validation & Comparative

Comparing reactivity of C8 vs C4 aliphatic NHS ester linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In bioconjugation, the choice between a C4 (short-chain, e.g., butyric/succinic) and a C8 (long-chain, e.g., octanoic/suberic) aliphatic NHS ester linker is often the deciding factor between a stable, active conjugate and a precipitated, inactive failure.

While the reactive group (N-hydroxysuccinimide) is identical in both, the aliphatic spacer dictates the hydrodynamic radius , solubility profile , and crosslinking span .

  • Select C8 when bridging protein subunits, overcoming steric hindrance, or requiring flexibility.

  • Select C4 for surface labeling of small peptides, intramolecular crosslinking, or when minimizing hydrophobic addition is critical.

Mechanistic Fundamentals

The Chemistry of NHS Esters

Both C4 and C8 linkers utilize the same fundamental chemistry. The NHS ester reacts with primary amines (


) on the N-terminus or Lysine residues of proteins to form a stable amide bond.[1]

The Competition: The reaction is a race between:

  • Aminolysis (Desired): Nucleophilic attack by the primary amine.[2]

  • Hydrolysis (Competitor): Attack by water molecules, releasing the NHS group and regenerating the non-reactive carboxylic acid.

The "Spacer Arm" Physics

The critical difference lies in the aliphatic chain length (


 units).
FeatureC4 Linkers (Short)C8 Linkers (Long)
Typical Analog Butyric acid NHS / DSGOctanoic acid NHS / DSS
Spacer Length ~5–7 Å~11–13 Å
Flexibility Low (Rigid)High (Flexible)
Hydrophobicity ModerateHigh
Primary Utility Tight binding, small moleculesInter-molecular crosslinking, overcoming sterics

Comparative Analysis: Reactivity & Performance

Reactivity Kinetics

Chemically, the intrinsic rate constant (


) of the NHS ester carbonyl attack is nearly identical for C4 and C8 aliphatic chains. However, the effective conjugation efficiency  differs due to steric access.
  • C8 Advantage: The longer chain allows the NHS group to "reach" amines buried in shallow pockets or extend beyond the hydration shell of the protein, often resulting in higher conjugation yields for large proteins.

  • C4 Limitation: If the target amine is sterically hindered, a C4 linker may fail to dock effectively before hydrolysis deactivates it.

Hydrolysis Profiles

Hydrolysis rates are driven primarily by pH and temperature, not chain length. However, solubility-induced hydrolysis is a factor.

  • C8 Risk: Being more hydrophobic, C8 linkers can form micro-aggregates in aqueous buffers if not properly solvated (DMSO/DMF), leading to "apparent" low reactivity because the reagent is physically inaccessible to the protein.

Solubility and Aggregation

This is the most practical differentiator for bench scientists.

  • C4: Higher water solubility. Often compatible with lower percentages of organic co-solvent (<5%).

  • C8: Significant hydrophobicity. Requires dissolution in high-grade anhydrous DMSO or DMF before addition to the aqueous reaction. High loading of C8 linkers onto a protein can induce protein precipitation (the "hydrophobic burden").

Visualizing the Decision Process

The following diagram illustrates the mechanistic pathway and the decision logic for selecting the correct linker.

LinkerSelection Start Target Molecule Analysis Topology Is the Target Amine Sterically Hindered? Start->Topology GapDistance Crosslinking Gap Required? Topology->GapDistance No (Exposed) UseC8 SELECT C8 LINKER (e.g., DSS/Octanoic) High Flexibility, Long Reach Topology->UseC8 Yes (Buried) Hydrophobicity Is the Protein Prone to Aggregation? Hydrophobicity->UseC8 No (Stable) UseC4 SELECT C4 LINKER (e.g., DSG/Butyric) Low Hydrophobic Burden Hydrophobicity->UseC4 Yes (Unstable) GapDistance->Hydrophobicity Small (<7 Å) GapDistance->UseC8 Large (>10 Å)

Figure 1: Decision Logic for selecting between C4 and C8 aliphatic linkers based on protein topology and stability.

Standardized Experimental Protocol

This protocol is designed to be self-validating , ensuring that solvent effects do not confound your comparison of C4 vs. C8 reactivity.

Materials
  • Buffer A: PBS (Phosphate Buffered Saline), pH 7.2–7.5. Note: Avoid primary amines like Tris or Glycine.[3]

  • Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).[4]

  • Stop Solution: 1M Tris-HCl, pH 8.0.

Step-by-Step Workflow
  • Protein Preparation:

    • Dilute protein to 1–5 mg/mL in Buffer A.

    • Validation Check: Ensure protein solution is clear and free of ammonium ions (dialyze if necessary).

  • Linker Solubilization (Critical Step):

    • Dissolve C4 or C8 reagent in anhydrous DMSO to a concentration of 10–25 mM.

    • Note: C8 must be fully dissolved. If cloudy, sonicate briefly.

  • Conjugation Reaction:

    • Add the linker solution to the protein sample.[5]

    • Target Final Solvent Concentration: Keep DMSO < 10% (v/v) to prevent denaturation.

    • Molar Excess:

      • For C8: Use 10–20x molar excess (lower efficiency due to potential aggregation).

      • For C4: Use 20–50x molar excess (lower steric reach may require higher concentration to drive kinetics).

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching:

    • Add Stop Solution (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification:

    • Desalt using Zeba Spin columns or dialysis to remove hydrolyzed linker and excess solvent.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation during reaction C8 linker caused hydrophobic aggregation.Switch to C4 linker or PEGylated analog (e.g., PEG4-NHS). Reduce molar excess.
Low Conjugation Yield (C4) Linker too short to reach available amines.Switch to C8 to increase "reach." Increase pH to 8.0 to favor aminolysis.
Low Conjugation Yield (C8) Reagent hydrolyzed before reacting (poor solubility).Ensure DMSO is anhydrous.[4][5] Add DMSO to protein slowly while vortexing.
Cloudy Buffer upon Linker Addition "Crash out" of aliphatic chain.The buffer polarity is too high for the aliphatic chain. Increase DMSO concentration (if protein tolerates).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[6] Academic Press. (The definitive text on linker chemistry and spacer arm physics).

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Retrieved from

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational study on spacer arm length and crosslinking efficiency).
  • Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable cross-linking reagent dithiobis(succinimidyl propionate). Journal of Molecular Biology, 104(1), 243-261.

Sources

Beyond the Certificate of Analysis: Quality Control Benchmarks for PROTAC Linker Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Weakest Link" in Targeted Degradation

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is frequently treated as a passive connector. This is a critical error. The linker is a thermodynamic lever that dictates the cooperativity (


) of the ternary complex (POI-Linker-E3).

For medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads, the quality of the linker reagent—specifically functionalized PEGs or alkyl chains—is the primary source of batch-to-batch variability in degradation efficiency (


).

This guide establishes rigorous QC benchmarks for PROTAC linker reagents, moving beyond standard vendor Certificates of Analysis (CoA) to ensure reproducibility in synthesis and biological data.

Part 1: The Analytical Gap – Why Standard QC Fails

Most commercial linkers (e.g., Azide-PEG-Amine) lack conjugated


-systems. Consequently, they are invisible or weakly responsive to standard UV detection (254 nm).

The Risk: A CoA claiming "95% Purity by HPLC" based on UV detection at 210 nm often masks significant non-chromophoric impurities, such as:

  • Truncated PEG chains (n-1, n-2).

  • Non-functionalized precursors (e.g., missing azide group).

  • Cyclic oligomers.

The Solution: Universal Detection

To validate linker reagents, you must transition from UV to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These "universal" detectors measure the analyte mass rather than optical absorption, revealing the true impurity profile.

Comparative Analysis: Detection Methods
FeatureUV/Vis (210/254 nm)LC-MS (TIC)LC-CAD / ELSDqNMR
Primary Target Aromatics, Conjugated systemsIonizable speciesAll non-volatile compounds Protonated organic species
Linker Sensitivity Poor (PEGs are UV transparent)High, but ionization variesExcellent (Mass-dependent)Moderate (Limit of Quantitation is higher)
Linearity HighLow (Matrix effects)High (CAD) / Non-linear (ELSD)Absolute
Blind Spots Non-chromophoric impuritiesIon suppressionVolatile impuritiesOverlapping signals
Verdict Unsuitable for PEG Linkers Good for ID, poor for quantGold Standard for Purity Gold Standard for Potency

Part 2: Critical Quality Attributes (CQAs) & Benchmarks

Monodispersity (The "Discrete" Requirement)

For clinical PROTAC candidates, polydisperse linkers (e.g., PEG ~400) are unacceptable due to regulatory hurdles in characterizing the final drug substance mixture.

  • Benchmark: Reagents must be Discrete PEGs (single molecular weight).

  • QC Tolerance: No single homolog impurity (n-1 or n+1) should exceed 0.5% by area normalization (CAD).

Functional Group Fidelity

A linker with 99% chemical purity but 80% functional integrity is useless. Common degradation pathways include hydrolysis of NHS esters or oxidation of terminal alkynes.

  • Benchmark: Functional purity must be >95% determined by

    
    H-NMR .
    
  • Test: Integration of the diagnostic proton (e.g.,

    
    -proton to the azide) vs. the PEG backbone.
    
Residual Solvents & Water

Functionalized PEGs are hygroscopic. Excess water hydrolyzes active esters (NHS, TFP) immediately upon dissolution.

  • Benchmark: Water content <0.5% w/w (Karl Fischer titration).

Part 3: Visualization of QC Logic

The following diagram illustrates the decision matrix for accepting or rejecting a linker batch based on the benchmarks defined above.

QC_Workflow Start Linker Reagent Intake ID_Check Identity Check (LC-MS + 1H-NMR) Start->ID_Check Purity_Check Purity Quant (LC-CAD) ID_Check->Purity_Check Confirmed Reject Quarantine / Purify ID_Check->Reject Wrong MW Fidelity_Check Functional Fidelity (qNMR / Titration) Purity_Check->Fidelity_Check >95% Purity Decision Compliance Check Fidelity_Check->Decision Release Release to Synthesis Decision->Release Passes All CQAs Decision->Reject Fails (>0.5% n-1/n+1 or <90% Active)

Caption: Figure 1. Self-validating QC workflow for PROTAC linker reagents emphasizing Universal Detection (CAD) and Functional Fidelity.

Part 4: Experimental Protocol – The "Universal" Purity Assay

This protocol uses Charged Aerosol Detection (CAD) to quantify impurities in non-chromophoric PEG linkers.

Methodology: Reverse Phase LC-CAD

1. Sample Preparation:

  • Diluent: Acetonitrile/Water (10:90 v/v). Avoid alcohols if analyzing active esters.

  • Concentration: 1.0 mg/mL (CAD sensitivity is mass-dependent; accurate weighing is crucial).

  • Vial: Low-adsorption glass (silanized) to prevent PEG sticking.

2. Chromatographic Conditions:

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. (CSH columns provide better peak shape for basic amine linkers).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Gradient Profile:

Time (min) %B Description
0.0 5 Equilibration
1.0 5 Load
10.0 95 Elution Gradient
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

4. Detector Settings (CAD):

  • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile short-chain linkers).

  • Power Function: 1.0 (Linearization setting, if available).

  • Data Rate: 10 Hz.

5. Acceptance Criteria:

  • Main peak area > 95%.

  • No single impurity > 1.0%.

  • Signal-to-Noise (S/N) > 100 for the main peak.

Part 5: Scientific Rationale – The "Goldilocks" Zone

Why is the purity of the linker length so critical? PROTACs rely on the formation of a ternary complex.[1][2][][4] The linker length determines the spatial proximity of the E3 ligase and the Target Protein.[1][2]

  • Too Short: Steric clash prevents ternary complex formation.

  • Too Long: High entropic penalty; "Hook Effect" dominates (binary complexes form instead of ternary).

  • Impure Reagents: If your "PEG4" reagent contains 10% "PEG3" and 10% "PEG5", you are synthesizing a mixture of degraders with different cooperativity profiles. This makes

    
     data uninterpretable.
    

Ternary_Complex cluster_0 Ternary Complex Formation Linker_Quality Linker Reagent Quality Discrete Discrete Linker (Single MW) Linker_Quality->Discrete Polydisperse Polydisperse Linker (Mixed MW) Linker_Quality->Polydisperse Stable_TC Stable Ternary Complex (High Cooperativity) Discrete->Stable_TC Optimized Geometry Unstable_TC Mixture of Complexes (Variable Cooperativity) Polydisperse->Unstable_TC Steric Clash / Entropy Outcome Reliable DC50 Data Stable_TC->Outcome Bad_Data Unreproducible Biology Unstable_TC->Bad_Data

Caption: Figure 2. Impact of linker reagent quality on the thermodynamic stability of the PROTAC ternary complex.

References

  • ICH Expert Working Group. "ICH Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 2020.[5] [Link]

  • Goracci, L., et al. "Metabolism and Pharmacokinetics of PROTACs: The Missing Link." Journal of Medicinal Chemistry, 2020. [Link]

  • Cyrus, K., et al. "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems, 2011. [Link]

Sources

Safety Operating Guide

1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat linkers like 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate (an NHS-activated methyl ester of suberic acid) as benign intermediates. This is a safety blind spot. This compound is a heterobifunctional reagent : it possesses one highly reactive N-hydroxysuccinimide (NHS) ester terminus designed to acylate primary amines rapidly, and a relatively stable methyl ester terminus.

The Operational Risk: The NHS ester moiety is moisture-sensitive and reactive. Improper disposal of active NHS esters into general organic waste streams containing amines (e.g., waste from protein coupling reactions) can trigger uncontrolled exothermic coupling or the formation of unknown polymeric byproducts in waste drums.

The Core Directive: You must quench (deactivate) the NHS functionality before this compound enters the permanent waste stream. This guide provides a self-validating protocol to neutralize reactivity, ensuring downstream safety and regulatory compliance.

Part 1: Chemical Profile & Hazard Identification

Before handling, verify the chemical identity to ensure this protocol matches your reagent.

FeatureSpecificationOperational Implication
Chemical Name Methyl 8-(succinimidooxy)-8-oxooctanoateHeterobifunctional linker (NHS ester / Methyl ester).
Reactive Group NHS Ester (N-hydroxysuccinimide)Reacts with primary amines (-NH2) at pH 7–9. Hydrolyzes in water.[1]
Stable Group Methyl EsterRequires strong base/acid to hydrolyze; generally stable in disposal.
Physical State White to off-white solidInhalation hazard (dust). Moisture sensitive (hygroscopic).
Primary Hazards Skin/Eye Irritant (H315, H319)Causes contact dermatitis; reactive with mucous membranes.
Solubility DMSO, DMF, ChloroformDo not use aqueous buffers for stock preparation (rapid hydrolysis).

Part 2: Pre-Disposal Stabilization (The "Self-Validating" System)

The "Self-Validating" aspect of this protocol relies on Quenching . You cannot visually confirm if an NHS ester is active, but you can chemically guarantee its deactivation by forcing a reaction with a "sacrificial" amine.

The Quenching Mechanism

We utilize Tris (tris(hydroxymethyl)aminomethane) or Glycine as a quenching agent.[2] These compounds contain primary amines that rapidly attack the NHS ester, converting the reactive electrophile into a stable, inert amide.[3]

Mechanism Visualization: The following diagram illustrates the transition from a reactive hazard to a stable waste product.

QuenchingMechanism NHS Reactive NHS Ester (Hazard) Intermediate Tetrahedral Intermediate NHS->Intermediate Nucleophilic Attack Quencher Quencher (Tris/Glycine) (Nucleophile) Quencher->Intermediate Product Stable Amide (Safe Waste) Intermediate->Product Collapse Byproduct NHS Leaving Group (Benign) Intermediate->Byproduct Release

Caption: Chemical deactivation pathway. The reactive NHS ester is consumed by the amine quencher, yielding a stable amide and N-hydroxysuccinimide.[2]

Part 3: Step-by-Step Disposal Workflows

Select the workflow based on the physical state of your waste.

Scenario A: Liquid Waste (Reaction Mixtures & Expired Stocks)

Context: You have a reaction mixture containing excess linker or an expired stock solution in DMSO/DMF.[3]

  • Preparation of Quenching Buffer:

    • Prepare a 1.0 M Tris-HCl (pH 8.0) or 1.0 M Glycine (pH 8.0) solution.[4]

    • Why pH 8.0? NHS-amine coupling is most efficient at pH 7–9. Acidic conditions suppress the reactivity of the amine quencher.

  • The Quenching Step:

    • Add the Quenching Buffer to your liquid waste at a 1:10 volume ratio (e.g., 1 mL Quencher to 10 mL Waste).

    • Validation: Ensure the final concentration of the quencher is in molar excess (at least 10-20 mM final concentration usually suffices for residual linkers).

  • Incubation:

    • Mix well and let stand at room temperature for 30 minutes .

    • Result: The solution now contains stable methylated amides and free NHS.

  • Final Disposal:

    • Dispose of the quenched mixture into the Organic Chemical Waste container (Halogenated or Non-Halogenated depending on your solvent).

    • Note: Do not pour down the drain. Even quenched linkers are organic chemical waste.

Scenario B: Solid Waste (Trace Residues & Empty Vials)

Context: Empty vials with visible powder residue or contaminated pipette tips.

  • Vial Decontamination (Recommended for >50 mg residue):

    • Add 2–5 mL of 1.0 M Tris (pH 8.0) or simply water (if Tris is unavailable) to the vial.

    • Cap and vortex.[5][6] Allow to sit for 1 hour. (Water alone will hydrolyze the NHS ester over time, but Tris is faster).

    • Pour the liquid into Organic Liquid Waste.

    • Deface the vial label.

    • Dispose of the glass vial in Glass/Sharps Waste .

  • Trace Contaminated Solids (Tips/Tubes):

    • No quenching required for trace amounts (<1 mg).

    • Place directly into Solid Hazardous Waste (often a yellow or red bag/bin depending on institutional EHS rules).

    • Never place in regular trash.[1]

Scenario C: Bulk Solid Disposal (>1 g)

Context: You are disposing of a full bottle of expired reagent.

  • Do Not Dissolve: Dissolving creates a larger volume of liquid hazardous waste.

  • Labeling: Leave in the original container. Clearly label as "Expired Reagent - Solid Organic Waste".

  • Segregation: Place the container inside a clear sealable bag (secondary containment) to prevent dust leakage.

  • Handover: Submit for chemical waste pickup according to your facility's "Lab Pack" procedures.

Part 4: Operational Decision Matrix

Use this logic flow to determine the immediate action required at the bench.

DisposalWorkflow Start Waste Generated StateCheck Physical State? Start->StateCheck AmtCheck Amount? StateCheck->AmtCheck Solid Quench ADD QUENCHER (1M Tris/Glycine, 30 mins) StateCheck->Quench Liquid (Reaction/Stock) SolidWaste Solid Hazardous Waste (Tips, Tubes) AmtCheck->SolidWaste Trace (<50mg) LabPack Submit for Lab Pack (Do Not Dissolve) AmtCheck->LabPack Bulk (>1g) LiquidWaste Organic Liquid Waste (Solvent Stream) Quench->LiquidWaste After 30 mins

Caption: Operational decision tree for segregating and treating NHS-ester waste streams.

Part 5: Emergency Contingencies

  • Spill (Solid): Do not sweep (creates dust). Cover with a paper towel dampened with 1M Tris or Water . Wipe up and place in solid hazardous waste. This simultaneously cleans and quenches the spill.

  • Skin Contact: The NHS ester will react with proteins in your skin (acylation). Wash immediately with soap and water for 15 minutes. Do not use ethanol (it may increase skin permeation).

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention. The hydrolysis of the ester produces acid, which can cause ocular damage.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative source on NHS ester chemistry, hydrolysis kinetics, and quenching protocols).
  • PubChem. (n.d.). Methyl 8-oxooctanoate (Related Compound Structure/Safety). Retrieved from [Link] (Structural and safety data for the underlying octanedioate backbone).

Sources

Personal protective equipment for handling 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate (commonly referred to as Monomethyl suberate NHS ester ) requires a shift in mindset from simple "personal safety" to "system integrity."[1]

As an NHS-ester functionalized linker, this compound is an electrophile designed to react rapidly with primary amines.[1] This reactivity presents two simultaneous risks:

  • Biological Risk: It can react with proteins in your skin and mucous membranes, leading to irritation or sensitization.[1]

  • Chemical Integrity Risk: It is highly moisture-sensitive.[1] Atmospheric humidity causes hydrolysis, deactivating the NHS ester and ruining your experiment before it begins.[1]

This guide outlines a Self-Validating Safety Protocol that ensures the operator is protected and the reagent remains active.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific chemical behavior of this suberic acid derivative.

Hazard ClassClassification (GHS)Mechanism of ActionPractical Implication
Skin/Eye Irritant Category 2 / 2AAcylation of surface proteins.[1]Direct contact causes inflammation.[1] Dust/vapors can irritate eyes.[1]
Sensitizer Skin Sens. 1 (Potential)Haptenization of skin proteins.Repeated exposure may trigger allergic dermatitis.[1]
Reactivity Moisture SensitiveHydrolysis releases N-hydroxysuccinimide.[1][2]CRITICAL: Deactivates reagent. Requires anhydrous handling.[1][3]

Scientist's Note: The "8-methyl octanedioate" backbone is lipophilic.[1] This increases the compound's ability to penetrate the skin barrier compared to shorter, hydrophilic crosslinkers.[1] Standard latex gloves are insufficient.[1]

The PPE Protocol: Layered Defense System

Do not rely on a single barrier. Use a layered approach to prevent permeation and inhalation.[1]

A. Hand Protection (The Critical Interface)
  • Primary Barrier: Nitrile Gloves (Minimum 5 mil thickness). [1]

    • Why: Latex contains proteins that can trap the NHS ester, and many organic linkers permeate latex rapidly.[1] Nitrile provides superior chemical resistance.

  • Secondary Barrier (Recommended for Stock Prep): Double Gloving.

    • Protocol: Wear a smaller size inner glove (colored) and a standard outer glove (neutral).[1]

    • Self-Validation: If the outer glove is compromised, the inner color becomes visible, signaling an immediate stop-and-change.[1]

    • Technique: Change outer gloves immediately if splashed.[1] Change routine outer gloves every 60 minutes to prevent permeation fatigue.

B. Respiratory & Inhalation Control
  • Engineering Control: All weighing and solubilization must occur inside a certified chemical fume hood.[1]

  • PPE: If weighing outside a hood (strongly discouraged), an N95 or P100 particulate respirator is required.[1]

    • Why: NHS esters are often fine powders.[1] Static electricity can aerosolize particles during weighing, leading to inhalation and respiratory tract acylation.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant).[1]

    • Why: Safety glasses leave gaps.[1] Airborne powder or a splash from a syringe can bypass glasses.[1] Goggles seal the ocular area.[1]

  • Body: Lab coat (buttoned to the neck) and closed-toe shoes.[1]

    • Material: 100% cotton or Nomex is preferred over synthetic blends which can melt if a flammable solvent (like DMF/DMSO used for solvation) catches fire.[1]

Operational Workflow: The "Safe Handling Loop"

This workflow integrates safety with chemical preservation.[3]

Step 1: Thermal Equilibration (The Most Ignored Step)[1]
  • Action: Remove the vial from the freezer (-20°C). Do not open it. Place it in a desiccator or on the bench for 30–45 minutes.

  • Causality: Opening a cold vial in warm, humid lab air causes immediate water condensation inside the vial.[1] This water hydrolyzes the NHS ester, destroying the reagent.[1]

  • Safety Benefit: Prevents "clumping" of the powder, which reduces the need for forceful scraping that generates dust.[1]

Step 2: Solubilization
  • Solvents: Use anhydrous DMSO or DMF.[1]

  • Protocol: Add solvent via syringe through a septum if possible.[1] If opening the vial, work strictly in the fume hood.[1]

  • Concentration: Prepare fresh stock solutions immediately before use. Do not store dilute solutions.

Step 3: Waste Management
  • Liquids: Collect solvent waste in "Organic Non-Halogenated" containers (unless DCM is used).

  • Solids: Weigh boats and contaminated gloves must be treated as hazardous solid waste.[1]

Deactivation & Disposal Protocol

You cannot simply throw active NHS esters in the trash.[1][4] They remain reactive.

The Hydrolysis Kill-Switch:

  • Reaction: NHS esters degrade rapidly in basic aqueous solutions.[1]

  • Procedure:

    • Collect unused stock solution or reaction byproducts.[1][4]

    • Add to a beaker containing 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate .

    • Stir for 30 minutes in the fume hood.

    • Result: The NHS ester hydrolyzes into the inert carboxylic acid and N-hydroxysuccinimide.[1]

  • Disposal: The neutralized solution can now be disposed of in the standard aqueous or organic waste stream depending on the co-solvent percentage.

Visualizing the Workflow

The following diagram illustrates the decision logic for safe handling and disposal.

SafeHandling Start Start: Reagent in -20°C Storage Equilibrate Thermal Equilibration (30 mins @ RT in Desiccator) Start->Equilibrate Prevent Condensation Inspect Check Physical State (Clumping = Moisture Damage) Equilibrate->Inspect PPE Don PPE: Nitrile Gloves (x2), Goggles, Lab Coat Inspect->PPE Pass Weigh Weighing (In Fume Hood) Use Anti-static Gun PPE->Weigh Solubilize Solubilize (Anhydrous DMSO/DMF) Weigh->Solubilize Use Experimental Application (Bioconjugation) Solubilize->Use WasteDecision Waste Stream? Use->WasteDecision Deactivate Deactivation: Add 10% Na2CO3 (Hydrolysis) WasteDecision->Deactivate Liquid Residue SolidWaste Solid Waste Bin (Gloves/Weigh Boats) WasteDecision->SolidWaste Solid/Contaminated Items LiquidWaste Chemical Waste Stream (Organic/Aqueous) Deactivate->LiquidWaste After 30 mins

Caption: Operational workflow for handling moisture-sensitive NHS esters, ensuring reagent integrity and operator safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][5] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for NHS-ester chemistry and hydrolysis rates).

  • PubChem. (n.d.). Compound Summary: N-Hydroxysuccinimide esters.[1][2] National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate
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1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.